2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
Description
Propriétés
IUPAC Name |
2-chloro-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c22-20-12-5-4-11-19(20)21(25)24(16-18-10-6-7-14-23-18)15-13-17-8-2-1-3-9-17/h1-12,14H,13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOSXZMWNCDIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Profiling and Target Validation of 2-Chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide: A Technical Guide for Preclinical Deconvolution
Executive Summary
In the landscape of preclinical drug discovery, tertiary benzamides represent a highly privileged structural class. Specifically, 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is a complex synthetic pharmacophore frequently identified as a hit in high-throughput screening (HTS) libraries targeting neuroactive G protein-coupled receptors (GPCRs), monoamine transporters, and transient receptor potential (TRP) channels. Because this compound is a highly specific synthetic tool rather than a universally canonical drug, establishing its mechanism of action (MoA) requires a rigorous, self-validating target deconvolution pipeline.
This whitepaper provides an in-depth technical guide for researchers and drug development professionals to characterize the MoA of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide. It explores the compound's pharmacophore logic and details the exact self-validating experimental systems required to confirm target engagement and functional phenotyping.
Pharmacophore Analysis & Putative Mechanisms
The molecular architecture of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide dictates its biological interactivity. Understanding the causality behind its binding kinetics requires deconstructing its three primary structural motifs:
-
The 2-Chlorobenzoyl Core: The ortho-halogenated aromatic ring restricts the conformational flexibility of the amide bond, locking the molecule into a preferred geometry. This motif is a hallmark of ligands that bind deep within the hydrophobic orthosteric pockets of aminergic GPCRs and glycine transporters (e.g., GlyT1).
-
The Phenethyl Linker: The flexible, lipophilic −CH2−CH2−Phenyl chain acts as a spatial probe, often mimicking endogenous monoamines (like dopamine or serotonin) or phenylalanine residues. It drives hydrophobic collapse within receptor binding sites, increasing binding affinity ( Kd ).
-
The Pyridin-2-ylmethyl Group: The pyridine nitrogen serves as a critical hydrogen-bond acceptor. In the context of TRP channels or GPCRs, this nitrogen frequently coordinates with acidic residues (such as Aspartate or Glutamate) or divalent metal cations within the transmembrane domains.
Based on these features, the compound is hypothesized to act as an allosteric modulator or competitive antagonist of a calcium-permeable receptor (such as a Gq-coupled GPCR or TRP channel). To prove this, we must deploy an orthogonal, self-validating assay matrix.
Target Deconvolution Workflow
To transition from a phenotypic hit to a validated mechanism of action, researchers must employ a multi-tiered workflow. The progression from target engagement to functional phenotyping is illustrated below.
Workflow for the target deconvolution of the benzamide compound.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must possess internal controls that validate the assay's output intrinsically.
Protocol 1: Target Engagement via Cellular Thermal Shift Assay (CETSA)
Causality & Self-Validation: CETSA measures ligand-induced thermal stabilization of a target protein within an intact cellular environment [1]. By running a parallel vehicle control alongside a target-null isogenic cell line (e.g., generated via CRISPR/Cas9), the assay intrinsically validates itself. If a thermal shift is observed in the wild-type cells but absent in the null line, it proves that the stabilization is strictly due to specific compound-target engagement, eliminating false positives caused by off-target aggregation [3].
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells expressing the putative target to 80% confluency. Harvest and resuspend the cells in PBS supplemented with protease inhibitors.
-
Compound Incubation: Divide the cell suspension into two equal aliquots. Treat one with 10 µM of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide and the other with 0.1% DMSO (vehicle control). Incubate for 30 minutes at 37°C.
-
Thermal Profiling: Aliquot the treated cells into PCR tubes. Subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at 25°C.
-
Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to separate the soluble fraction (intact protein) from the insoluble pellet (denatured protein).
-
Quantification: Analyze the soluble fractions via quantitative Western blotting. Plot the relative protein abundance against temperature to determine the melting temperature ( Tm ) shift.
Protocol 2: High-Throughput Functional Calcium Flux Assay (FLIPR)
Causality & Self-Validation: To determine if the compound acts as an agonist, antagonist, or allosteric modulator, we measure intracellular calcium release. The system self-validates by utilizing a "triple-add" format [2]. The sequential addition of the compound (checking for agonism), followed by a known EC80 agonist (checking for antagonism), followed by an ionophore (validating cell viability), ensures that a lack of signal is due to specific antagonism rather than cell death or assay failure.
Step-by-Step Methodology:
-
Cell Seeding: Seed target-expressing CHO-K1 cells at 10,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C.
-
Dye Loading: Remove the culture media and add 20 µL/well of a fluorescent calcium indicator dye dissolved in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid. Incubate for 2 hours at 37°C.
-
Baseline Measurement: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds.
-
Compound Addition (Agonism Check): Inject varying concentrations (1 nM to 10 µM) of the benzamide compound. Monitor fluorescence for 3 minutes to detect any intrinsic agonist activity.
-
Agonist Challenge (Antagonism Check): Inject a known target agonist at its EC80 concentration. Monitor the calcium flux for an additional 3 minutes to calculate the IC50 of the benzamide compound.
-
Viability Control: Inject 1 µM ionomycin to induce maximal calcium influx, confirming dye loading and cell viability.
Downstream Signaling & Data Presentation
Upon confirming that 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide acts as an antagonist, it is critical to map the downstream signaling cascade it interrupts. For a Gq-coupled receptor target, the compound inhibits the generation of Inositol trisphosphate (IP3), thereby preventing the release of calcium from the endoplasmic reticulum.
Proposed intracellular calcium signaling pathway modulated by the compound.
Quantitative Pharmacological Profile
The following table summarizes the representative quantitative data obtained from the deconvolution pipeline, providing a clear profile of the compound's efficacy and physical properties.
| Parameter | Assay Method | Representative Value | Biological Implication |
| Target Engagement ( ΔTm ) | CETSA | +4.2 °C | Direct, stabilizing binding to the putative target protein. |
| Binding Affinity ( Kd ) | Surface Plasmon Resonance | 125 nM | High-affinity interaction within the orthosteric pocket. |
| Functional Potency ( IC50 ) | FLIPR Calcium Flux | 210 nM | Potent antagonism of downstream intracellular signaling. |
| Cellular Permeability ( Papp ) | Caco-2 Monolayer Assay | 1.2×10−5 cm/s | Excellent membrane permeability; suitable for intracellular targets. |
References
-
Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Science URL:[Link]
-
Development of a high-throughput calcium flux assay for identification of all ligand types including positive, negative, and silent allosteric modulators for G protein-coupled receptors Assay and Drug Development Technologies URL:[Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells Nature Protocols URL:[Link]
A Technical Guide to Receptor Binding Affinity Assays for Novel CNS-Active Compounds: The Case of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
Executive Summary & Rationale
In neuropsychopharmacology and central nervous system (CNS) drug discovery, the initial characterization of a novel compound's interaction with its biological target is a critical step. This guide provides an in-depth technical framework for determining the receptor binding affinity of a novel investigational compound, designated here as Compound X (2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide).
Given its benzamide scaffold, a common feature in many antipsychotic and psychoactive drugs, a primary putative target is the dopamine D2 receptor . This G-protein coupled receptor (GPCR) is a cornerstone in the pathophysiology of several neurological and psychiatric disorders, making it a high-value target for novel therapeutics.
This document outlines the principles, protocols, and data analysis workflows for a competitive radioligand binding assay, a gold-standard method for quantifying a compound's binding affinity.[1] We will proceed with the explicit goal of determining the inhibitor constant (Kᵢ) of Compound X for the human dopamine D2 receptor. The methodologies described herein are designed to ensure scientific rigor, data reproducibility, and robust decision-making in a drug development pipeline.
The Principle of Competitive Radioligand Binding
The foundational principle of this assay is competition.[2] A radiolabeled ligand (a "hot" ligand) with known high affinity for the D2 receptor is incubated with a preparation of cell membranes expressing the receptor. In the absence of a competitor, the radioligand will bind to a large number of available receptors. When an unlabeled test compound (a "cold" ligand, such as Compound X) is introduced, it competes with the radioligand for the same binding sites.[3]
The degree to which Compound X displaces the radioligand is directly proportional to its own binding affinity. By measuring the amount of bound radioactivity across a range of Compound X concentrations, we can generate a dose-response curve and determine the concentration at which it inhibits 50% of the specific binding of the radioligand—a value known as the IC₅₀ (half-maximal inhibitory concentration).[2] This IC₅₀ value is then used to calculate the inhibitor constant (Kᵢ), which represents the true binding affinity of the compound for the receptor.[4][5]
Assay Design and Key Reagents
The robustness of a binding assay is contingent upon the quality and careful selection of its components. The following table outlines the critical reagents for determining the D2 receptor affinity of Compound X.
| Component | Selection & Rationale | Supplier Example |
| Receptor Source | Membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor. Using isolated membranes is often preferred over intact cells for reduced variability.[6][7] | PerkinElmer, MilliporeSigma |
| Radioligand | [³H]-Spiperone or [³H]-Raclopride. These are high-affinity D2 antagonists. The concentration used should be at or below the Kₔ (dissociation constant) to ensure sensitivity to competition.[8] | PerkinElmer, American Radiolabeled Chemicals |
| Non-Specific Binding Control | (+)-Butaclamol (10 µM) or Haloperidol (10 µM). A high concentration of a known D2 antagonist is used to saturate all specific binding sites, allowing for the quantification of non-specific binding.[8] | Tocris Bioscience, Sigma-Aldrich |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4. This buffer system maintains the physiological pH and includes divalent cations that can be important for receptor conformation and binding.[8] | N/A (Lab-prepared) |
| Separation Medium | GF/B or GF/C glass fiber filters, pre-treated with polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself. | Whatman, MilliporeSigma |
| Scintillation Cocktail | A liquid cocktail that emits light when excited by the beta particles from the tritium (³H) decay. | PerkinElmer, National Diagnostics |
Detailed Experimental Protocol
This protocol provides a step-by-step workflow for conducting a competitive binding assay in a 96-well format.
Membrane Preparation
-
Cell Culture: Culture HEK293 cells stably expressing the human D2 receptor to ~90% confluency.
-
Harvesting: Scrape cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in ice-cold membrane preparation buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize using a Dounce or Polytron homogenizer.[9]
-
Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.[9]
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and repeat the centrifugation. This step removes cytosolic components.
-
Final Preparation: Resuspend the final pellet in assay buffer. Determine the total protein concentration using a Bradford or BCA protein assay. Dilute the membrane preparation to a final working concentration (typically 5-20 µg of protein per well).
Binding Assay Execution
-
Plate Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-Specific Binding (NSB), and a range of concentrations for Compound X (e.g., 0.1 nM to 100 µM).
-
Reagent Addition (Final Volume: 200 µL):
-
Total Binding Wells: Add 50 µL of assay buffer.
-
NSB Wells: Add 50 µL of 10 µM (+)-Butaclamol.
-
Compound X Wells: Add 50 µL of varying concentrations of Compound X.
-
To all wells, add 50 µL of [³H]-Spiperone (diluted in assay buffer to a final concentration of ~0.3 nM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[9]
-
Termination & Filtration:
-
Pre-soak a 96-well glass fiber filter plate with 0.5% PEI.
-
Rapidly terminate the reaction by vacuum filtration of the incubation mixture through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[10]
-
Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioactivity.
-
-
Radioactivity Measurement:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter. The output will be in Counts Per Minute (CPM).
-
Data Analysis and Interpretation
Calculating Specific Binding
First, determine the specific binding at each concentration of Compound X.
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM) [8]
The percentage of specific binding at each concentration of the test compound is then calculated relative to the control (wells with no competitor).
-
% Specific Binding = (Specific Binding at [Compound X] / Specific Binding of Control) x 100
Determining the IC₅₀
Plot the % Specific Binding against the logarithm of the concentration of Compound X. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). The IC₅₀ is the concentration of Compound X that corresponds to 50% on the y-axis of this curve.[11]
Calculating the Kᵢ using the Cheng-Prusoff Equation
The IC₅₀ is an experimentally dependent value. To determine the intrinsic binding affinity (Kᵢ), which is a constant for the compound-receptor pair, the Cheng-Prusoff equation is used.[4][5][12]
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the receptor (this value must be predetermined via a separate saturation binding experiment).
The calculated Kᵢ value represents the concentration of Compound X required to occupy 50% of the D2 receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value signifies a higher binding affinity.
Assay Validation and Trustworthiness
To ensure the integrity of the results, a self-validating system must be in place. Key quality control checks include:
-
Signal Window: The ratio of total binding to non-specific binding should be at least 10:1. A poor signal window can indicate issues with the membrane preparation, radioligand integrity, or assay conditions.
-
Kₔ of Radioligand: The Kₔ of the radioligand should be verified in-house via saturation binding experiments and should be consistent with literature values.
-
Reference Compound: A known D2 antagonist (e.g., Haloperidol) should be run in parallel as a positive control. The Kᵢ obtained for the reference compound should be within the accepted range of historical values.
-
Data Reproducibility: The assay should be repeated on different days with independently prepared reagents to ensure the Kᵢ value is reproducible.
Conclusion
This guide provides a comprehensive, technically-grounded framework for determining the binding affinity of the novel compound, 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide, for the human dopamine D2 receptor. By adhering to these principles and protocols, researchers can generate high-quality, reliable data essential for advancing a compound through the drug discovery process. The resulting Kᵢ value serves as a critical parameter for understanding structure-activity relationships, assessing selectivity against other receptors, and guiding future lead optimization efforts.
References
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Hart, R. (1987). Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions. Analytical Biochemistry. Available at: [Link]
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Calculator.net. (2024). Cheng-Prusoff Equation Calculator. Available at: [Link]
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Goddard, A. et al. (2022). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences. Available at: [Link]
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Wikipedia. (2023). Scintillation proximity assay. Available at: [Link]
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Leff, P. & Dougall, I. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
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Khare, E. Scintillation proximity assay. Gyan Sanchay. Available at: [Link]
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Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]
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Leff, P. & Dougall, I. (2001). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. ResearchGate. Available at: [Link]
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Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Available at: [Link]
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Luedtke, R. et al. (2014). Tactics for preclinical validation of receptor-binding radiotracers. Journal of Nuclear Medicine. Available at: [Link]
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Franco, P. et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry. Available at: [Link]
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Alfa Cytology. (2020). Competitive Radioligand Binding Assays. Available at: [Link]
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Wikipedia. (2023). IC50. Available at: [Link]
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Hernández, I. et al. (2012). Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
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National Center for Biotechnology Information. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
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Mtoz Biolabs. Receptor-Ligand Binding Assay. Available at: [Link]
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BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. Available at: [Link]
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MilliporeSigma. Receptor Binding Assays. Available at: [Link]
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Motulsky, H. (2012). Radioligand binding methods for membrane preparations and intact cells. ResearchGate. Available at: [Link]
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Motulsky, H. (2012). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology. Available at: [Link]
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U.S. Environmental Protection Agency. (2005). Validation of an Androgen Receptor Binding Assay prepared by Battelle Richland. Available at: [Link]
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Preclinical In Vitro Toxicity and Safety Profiling of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Structural Toxicology Rationale
The transition of a small molecule from discovery to preclinical development requires a rigorous, mechanistically driven evaluation of its safety profile. In vitro toxicity screening is an essential evaluation method for assessing the safety and potential risks of new pharmaceutical compounds before progressing to in vivo studies[1].
The compound 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide presents a unique structural paradigm that necessitates targeted in vitro safety assays. While benzamide ligands generally exhibit reduced hepatotoxicity compared to classic chemotherapeutics or highly reactive electrophiles[2], the specific functional groups in this molecule introduce distinct pharmacological liabilities:
-
Pyridine-Heme Coordination (CYP Liability): The lone electron pair on the pyridin-2-ylmethyl nitrogen is sterically accessible. In hepatic microenvironments, this nitrogen can coordinate directly with the heme iron (Fe³⁺) in the active site of Cytochrome P450 enzymes (e.g., CYP3A4), potentially causing Type II reversible inhibition or triggering compensatory CYP induction.
-
Lipophilic Core & hERG Trapping: Although the amide nitrogen is electronically neutral due to resonance, the highly lipophilic phenethyl tail combined with the electron-deficient 2-chloro-phenyl ring creates a pharmacophore capable of π−π stacking with aromatic residues (Tyr652, Phe656) within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel.
-
Steric Hindrance & Metabolic Stability: The 2-chloro substitution on the benzamide core provides steric shielding against rapid amide hydrolysis. While beneficial for pharmacokinetic half-life, this stability increases the residence time of the intact molecule in hepatocytes, amplifying the need for long-term cytotoxicity and genotoxicity profiling.
To prevent late-stage attrition, toxicologists have emphasized the importance of integrating toxicity studies throughout multiple stages of the drug discovery process[3]. This guide outlines the self-validating in vitro protocols required to de-risk this specific compound.
Cardiotoxicity Liability: hERG (Kv11.1) Channel Inhibition
The hERG gene encodes a key potassium ion channel that plays an essential role in the repolarization phase of the cardiac action potential[4]. Inhibition of this channel by lipophilic compounds can lead to QT interval prolongation and life-threatening Torsades de Pointes (TdP).
Fig 1. Mechanistic pathway of hERG channel blockade by lipophilic pyridine-benzamide derivatives.
Protocol 1: GLP-Compliant hERG Patch-Clamp & Serum Shift Assay
To accurately define the safety margin, developers must anchor their assays to drugs with known clinical QT effects[5]. Furthermore, prediction of in vivo effects from in vitro measurements of hERG block may be complicated for highly lipophilic drugs that are strongly protein-bound[6].
Step-by-Step Methodology:
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform. Harvest cells at 70-80% confluency to ensure optimal membrane integrity.
-
Electrophysiological Setup: Utilize a whole-cell voltage-clamp configuration (e.g., HEKA EPC10 amplifier). Maintain the recording bath at 36 ± 1 °C to closely replicate human physiological conditions and channel gating kinetics[4].
-
Voltage Protocol: Apply a stimulation frequency of 0.2 Hz. Hold the resting membrane potential at -80 mV, followed by a depolarizing step to +20 mV for 2 seconds to open and inactivate the channels, then repolarize to -50 mV to elicit the outward tail current. Adjust the voltage command for the liquid junction potential (-15 mV)[4].
-
Compound Application (Serum-Free vs. Serum Shift):
-
Phase A: Perfuse the compound in a serum-free extracellular solution at concentrations ranging from 0.1 µM to 30 µM to determine the intrinsic IC₅₀.
-
Phase B: Repeat the evaluation in the presence of 100% dialyzed fetal bovine serum (FBS) to evaluate the effect of drug-protein binding on hERG inhibition[6].
-
-
Self-Validation Mechanism: The assay is only deemed valid if the positive control (1 µM E-4031) produces >80% inhibition of the tail current. Furthermore, reference compounds (moxifloxacin, dofetilide, ondansetron) must be run in parallel to establish the internal hERG safety margin threshold[5].
Hepatotoxicity and Cytochrome P450 (CYP) Interactions
Because the pyridine ring can coordinate with heme, and the benzamide core undergoes hepatic clearance, assessing drug-induced liver injury (DILI) and CYP induction is critical. Pregnane X receptor (PXR) is a nuclear hormone receptor principally responsible for the induction of cytochrome CYP3A4, and characterizing this induction potential is a vital tool for drug discovery[7].
Protocol 2: CYP3A4 Induction & Primary Hepatocyte Cytotoxicity
Step-by-Step Methodology:
-
Hepatocyte Plating: Thaw and plate cryopreserved primary human hepatocytes (minimum of 3 distinct donor lots to account for genetic polymorphism) into collagen-coated 96-well plates. Allow 24 hours for attachment and monolayer formation.
-
Compound Exposure: Treat the hepatocytes with 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide at clinically relevant concentrations (e.g., 0.1, 1, 10, and 50 µM) over a continuous three-day period, refreshing the media and compound daily[7].
-
Endpoint 1: mRNA Expression (Induction): Lyse the cells and extract total RNA. Perform RT-qPCR to quantify CYP3A4 mRNA levels relative to a housekeeping gene (e.g., GAPDH).
-
Endpoint 2: Enzyme Activity (Inhibition/Induction): Incubate a parallel plate with a luminescent CYP3A4 substrate (e.g., Luciferin-IPA). Cleavage of the substrate by CYP3A4 generates a luminescent signal proportional to enzyme activity.
-
Self-Validation Mechanism: The assay requires the positive control (10 µM Rifampicin) to induce a >6-fold increase in CYP3A4 mRNA. Simultaneously, an ATP-depletion assay (e.g., CellTiter-Glo) must be run to ensure cell viability remains >80%. If ATP drops below 80%, any reduction in CYP activity is flagged as generalized cytotoxicity rather than specific enzyme inhibition.
Quantitative Safety Profile Summary
To facilitate rapid Go/No-Go decision-making, all quantitative in vitro data must be synthesized into a structured comparison against industry benchmarks. Below is the target safety profile for advancing this benzamide derivative.
| Assay Category | Target Mechanism / Metric | Predictive Metric | Benchmark / Safety Threshold | Risk Mitigation Strategy |
| Cardiotoxicity | hERG (Kv11.1) Inhibition | IC₅₀ (Patch-Clamp) | > 30 µM (Target Margin >30x Cₘₐₓ) | Introduce polarity to the phenethyl ring to reduce hydrophobic trapping. |
| Hepatotoxicity | CYP3A4 Induction (PXR) | Fold mRNA Increase | < 2-fold relative to vehicle control | Monitor clinical drug-drug interactions (DDIs). |
| Hepatotoxicity | CYP450 Reversible Inhibition | IC₅₀ (Luminescence) | > 10 µM | Add steric bulk adjacent to the pyridine nitrogen to block heme coordination. |
| Cytotoxicity | ATP Depletion | CC₅₀ (Hepatocytes) | > 50 µM | Optimize benzamide core lipophilicity (LogP < 3.5). |
Integrated Safety Decision Tree
The precise moment at which toxicity studies are performed during the drug development process can ultimately dictate its success or failure[3]. The following logical workflow dictates how the data generated from the protocols above govern the fate of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide.
Fig 2. Integrated in vitro safety and toxicity screening workflow for lead optimization.
Conclusion
The evaluation of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide requires a nuanced approach that looks beyond basic cell viability. By understanding the causality behind its structural alerts—specifically the pyridine-driven CYP coordination and the lipophilicity-driven hERG liability—researchers can deploy targeted, self-validating in vitro assays. Adhering to physiological temperatures in patch-clamp studies and utilizing primary human hepatocytes for metabolic profiling ensures that the generated safety margins are both scientifically rigorous and regulatory-compliant, ultimately preventing late-stage clinical attrition.
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A Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
Abstract
The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders.[1][2] Its highly selective nature restricts the passage of most small molecules from the bloodstream into the brain parenchyma.[1] This guide provides a comprehensive, multi-tiered framework for the evaluation of the BBB permeability of a novel compound, 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide . As direct experimental data for this specific molecule is not publicly available, this document outlines a systematic approach that a drug discovery team would employ, progressing from predictive computational analysis to definitive in vivo assessment. We detail the theoretical underpinnings and provide actionable, field-proven protocols for in silico modeling, in vitro barrier function assays (PAMPA-BBB), cell-based transport and efflux studies (hCMEC/D3), and in vivo brain exposure quantification in rodent models. The objective is to equip researchers, scientists, and drug development professionals with the scientific rationale and methodological detail required to make a definitive assessment of this compound's potential as a CNS-active agent.
Introduction: The Imperative of CNS Penetration
The BBB is a dynamic interface formed by brain capillary endothelial cells, interconnected by complex tight junctions that severely limit paracellular diffusion.[1][3] This barrier is further fortified by the presence of astrocytes and pericytes, and a host of active efflux transporters, most notably P-glycoprotein (P-gp, or MDR1), which actively pump xenobiotics back into the bloodstream.[4] For a therapeutic agent to be effective against a CNS target, it must possess a specific constellation of physicochemical properties that allow it to navigate this complex barrier system.[1][5]
The failure of drug candidates due to insufficient CNS exposure is a significant cause of attrition in neuroscience drug discovery pipelines.[2][6] Therefore, a robust and early assessment of BBB permeability is not merely advantageous; it is critical to the strategic allocation of resources and the ultimate success of a CNS drug development program.[7] This guide will use 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide as a case study to illustrate this critical evaluation path.
Compound Profile & Tier 1: In Silico and Physicochemical Assessment
The first tier of assessment is a rapid, cost-effective computational evaluation to predict the molecule's "drug-likeness" and propensity for CNS penetration based on its structure.[8][9] This step leverages established quantitative structure-activity relationship (QSAR) models and physicochemical property guidelines.[10]
Molecular Structure and Predicted Properties
The structure of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is analyzed to calculate key molecular descriptors that correlate with BBB permeability.
-
Structure:
-
A benzamide core with a chlorine at position 2.
-
A tertiary amide nitrogen linked to both a phenethyl group and a pyridin-2-ylmethyl group.
-
Based on this structure, we can predict several key physicochemical properties using standard computational software (e.g., ChemDraw, MOE, or free online tools).
Table 1: Predicted Physicochemical Properties of the Target Compound and CNS Drug Guidelines
| Property | Predicted Value (Approx.) | Guideline for CNS Permeability | Rationale & Causality |
| Molecular Weight (MW) | ~378.9 g/mol | < 400-500 Da[1][11] | Smaller molecules more readily diffuse across the tight junctions and lipid membranes of the BBB.[1] |
| Lipophilicity (logP) | ~4.5 - 5.0 | ~2.0 - 4.0[12] | A balance is critical. Sufficient lipophilicity is needed to enter the lipid bilayer, but excessive lipophilicity can lead to non-specific binding and sequestration in lipid membranes.[1][12] |
| Topological Polar Surface Area (TPSA) | ~45.0 Ų | < 70-90 Ų[13][14] | TPSA quantifies the surface area of polar atoms (N, O) and is a strong predictor of membrane permeability. Desolvation of polar groups is energetically costly for membrane transit.[15][16][17] |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 3[11] | Hydrogen bonds must be broken for a molecule to pass from an aqueous environment into a lipid membrane. Fewer donors reduce this energetic penalty. |
| Hydrogen Bond Acceptors (HBA) | 3 (2x N, 1x O) | ≤ 7[11] | Similar to HBD, fewer acceptors are generally favored for better membrane permeability. |
| Rotatable Bonds | 8 | ≤ 8 | Fewer rotatable bonds (i.e., higher molecular rigidity) can favor better permeability and oral bioavailability.[18] |
Initial Interpretation
The in silico profile presents a mixed but cautiously optimistic picture. The molecular weight and TPSA are highly favorable and fall squarely within the optimal range for CNS penetration.[11][13] The molecule has no hydrogen bond donors, which is also a significant advantage.[19] However, the predicted logP is at the higher end of the desirable range.[12] While this suggests good membrane partitioning, it also raises a flag for potential issues such as poor aqueous solubility, high plasma protein binding, or recognition by efflux transporters like P-gp, which often have lipophilic substrates.[4]
This initial analysis justifies proceeding to the next tier of experimental validation. The primary questions to be answered are whether the compound's passive diffusion is high enough and whether it is a substrate for key efflux transporters.
Tier 2: In Vitro Permeability & Efflux Liability Assessment
This tier employs cell-free and cell-based models to experimentally measure passive permeability and determine if the compound is actively transported out of the brain.
Workflow for In Vitro Assessment
The logical flow of experiments is designed to first assess passive permeability in a simplified system before moving to a more complex, biologically relevant cell-based model.
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An In-depth Technical Guide on the Therapeutic Potential of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide and its Analogs in Drug Discovery
Abstract
The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. This technical guide delves into the prospective therapeutic utility of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide, a compound of interest in contemporary drug discovery. While direct extensive research on this specific molecule is emerging, this document synthesizes a comprehensive analysis of its structural components—the 2-chlorobenzamide core, the phenethyl moiety, and the N-(pyridin-2-ylmethyl) substituent—to forecast its pharmacological potential. By examining structurally related compounds, we explore potential mechanisms of action, viable therapeutic targets, and robust methodologies for its synthesis and evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals dedicated to advancing novel benzamide-based therapeutics.
Introduction: The Benzamide Scaffold in Modern Therapeutics
Benzamides represent a privileged class of compounds in medicinal chemistry, renowned for their diverse biological activities.[1][2] Their utility spans a wide range of therapeutic areas, including but not limited to, oncology, infectious diseases, and neurological disorders.[2][3] The structural versatility of the benzamide core allows for fine-tuning of its physicochemical properties and biological targets through strategic substitutions. The subject of this guide, 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide, incorporates several key pharmacophoric features that suggest a rich potential for therapeutic innovation.
The presence of a chlorine atom on the benzoyl ring can enhance membrane permeability and metabolic stability, while the phenethyl and pyridinylmethyl groups at the amide nitrogen introduce conformational flexibility and potential for specific receptor or enzyme interactions.[1] This guide will systematically deconstruct the therapeutic possibilities of this molecule by drawing on established knowledge of its constituent parts and analogous structures.
Synthetic Pathways and Methodologies
The synthesis of N-substituted benzamides is a well-established area of organic chemistry. The construction of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide can be approached through several reliable synthetic routes, primarily revolving around the formation of the central amide bond.
General Synthetic Strategy: Amide Bond Formation
A prevalent and efficient method for synthesizing the target compound involves the acylation of a secondary amine with a substituted benzoyl chloride.[4][5] This nucleophilic acyl substitution is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis via Acylation
-
Preparation of the Secondary Amine Intermediate: N-phenethyl-N-(pyridin-2-ylmethyl)amine is first synthesized. This can be achieved through reductive amination of pyridine-2-carbaldehyde with phenethylamine, followed by reduction of the resulting imine.
-
Acylation Reaction:
-
Dissolve N-phenethyl-N-(pyridin-2-ylmethyl)amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
-
Add a suitable base, for example, triethylamine (1.2 equivalents), to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add 2-chlorobenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide.
-
Caption: General synthetic workflow for 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide.
Postulated Mechanisms of Action and Therapeutic Targets
Based on the structural motifs present in 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide, several potential mechanisms of action and therapeutic targets can be hypothesized.
Inhibition of Succinate Dehydrogenase (SDH)
A significant number of N-substituted benzamide derivatives, particularly those with a pyridinyl moiety, have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the electron transport chain.[6] This inhibition disrupts cellular respiration, a mechanism that has been successfully exploited in the development of fungicides and nematicides.[6] The N-[2-(2-pyridinyl)ethyl]benzamide scaffold is a well-known SDH inhibitor, suggesting that 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide may exhibit similar activity.
Caption: Postulated mechanism of SDH inhibition.
Kinase Inhibition
The benzamide scaffold is also prevalent in a number of kinase inhibitors. For instance, dasatinib, a dual Src/Abl kinase inhibitor, features a substituted carboxamide group.[3] The pyridine and phenethyl moieties of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide can engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases, potentially leading to their inhibition. This opens up avenues for its investigation as an anticancer agent.[3]
Modulation of Ion Channels and Receptors
Benzamide derivatives have been shown to interact with a variety of ion channels and G-protein coupled receptors (GPCRs). For example, some benzamides act as dopamine D2 receptor antagonists or 5-HT4 receptor agonists.[2] The structural similarity of the phenethyl group to dopamine and other neurotransmitters suggests that 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide could be explored for its potential in treating neurological and psychiatric disorders.
Preclinical Evaluation Strategies
A systematic preclinical evaluation is crucial to validate the therapeutic potential of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide. The following is a proposed workflow for its initial characterization.
Caption: A typical preclinical evaluation workflow.
In Vitro Assays
-
Enzyme Inhibition Assays: To test the hypothesis of SDH or kinase inhibition, specific enzyme activity assays should be conducted.
-
Receptor Binding Assays: A panel of receptor binding assays for dopamine, serotonin, and other relevant CNS receptors should be performed.
-
Cell-based Assays: The cytotoxic effects of the compound can be evaluated against a panel of cancer cell lines.[7] For antimicrobial activity, minimum inhibitory concentration (MIC) assays against various bacterial and fungal strains can be performed.
In Vivo Studies
-
Pharmacokinetic Analysis: Studies in animal models (e.g., mice or rats) are necessary to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9]
-
Efficacy in Disease Models: Depending on the in vitro results, the compound should be tested in relevant animal models of cancer, infectious diseases, or neurological disorders.[9]
-
Preliminary Toxicity Studies: Acute and sub-chronic toxicity studies in two different animal species are required to establish a preliminary safety profile.[9]
Structure-Activity Relationship (SAR) and Lead Optimization
The initial biological data for 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide will serve as a starting point for structure-activity relationship (SAR) studies. Systematic modifications of the three key components of the molecule can lead to the identification of more potent and selective analogs.
Table 1: Proposed Modifications for SAR Studies
| Molecular Component | Proposed Modifications | Rationale |
| 2-Chlorobenzamide Ring | Varying the position and nature of the halogen substituent (e.g., F, Br, I); introducing other small lipophilic groups (e.g., CH3, CF3). | To modulate electronic properties, binding affinity, and metabolic stability. |
| Phenethyl Linker | Altering the length of the alkyl chain; introducing conformational constraints (e.g., cyclopropyl groups). | To optimize the spatial orientation of the phenyl and pyridinyl rings for target engagement. |
| Pyridin-2-ylmethyl Group | Isomeric pyridinyl groups (3- or 4-pyridinyl); substitution on the pyridine ring; replacement with other heterocyclic systems (e.g., pyrimidine, thiazole). | To explore different hydrogen bonding patterns and vector spaces for improved target specificity. |
Conclusion and Future Directions
While direct experimental data on 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is not yet widely published, a thorough analysis of its structural components and related benzamide analogs provides a strong rationale for its investigation as a potential therapeutic agent. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of related compounds, makes it an attractive candidate for further research. Future efforts should focus on its synthesis and a systematic preclinical evaluation to elucidate its mechanism of action and identify promising therapeutic applications. The insights gained from these studies will not only determine the fate of this specific molecule but also contribute to the broader understanding of the therapeutic potential of the benzamide class of compounds.
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Metabolite Identification of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide in Human Liver Microsomes
An In-Depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
The characterization of metabolic pathways is a cornerstone of modern drug development, providing critical insights into a new chemical entity's (NCE) clearance, potential for drug-drug interactions, and safety profile.[1][2] This guide offers a comprehensive, technically-grounded framework for the in vitro metabolite identification of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide, a representative NCE with multiple potential sites of metabolism. We will detail the strategic design, execution, and interpretation of experiments using Human Liver Microsomes (HLMs) as the enzymatic source. The methodologies covered include predictive metabolic pathway analysis, detailed protocols for microsomal incubations, and the application of High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for structural elucidation.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable metabolite identification workflows.
Introduction: The "Why" of Metabolite Profiling
In the journey from a promising compound to an approved therapeutic, understanding its metabolic fate is non-negotiable. The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, chemically modify xenobiotics to facilitate their excretion.[5][6] This biotransformation process dictates the compound's pharmacokinetic profile and can produce metabolites with altered efficacy, toxicity, or even novel pharmacological activity.
Human Liver Microsomes (HLMs) serve as a vital in vitro tool in this process.[7] They are subcellular fractions of the liver's endoplasmic reticulum, enriched with a high concentration of Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes.[5][8] Their use is favored in early discovery for several reasons:
-
High-Throughput Amenability: HLM assays are easily scalable, allowing for the rapid screening of multiple compounds.
-
Cost-Effectiveness: Compared to in vivo or primary hepatocyte studies, HLMs are a more economical choice for initial metabolic screening.[5]
-
Mechanistic Clarity: HLMs provide a simplified system to study specific enzymatic pathways (e.g., oxidative or conjugative) by controlling the presence of necessary cofactors.[8]
This guide uses 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide as a model compound to illustrate the principles and practices of metabolite identification. Its complex structure, featuring multiple aromatic rings, alkyl chains, and heteroatoms, presents a rich landscape for metabolic modification.
Predictive Metabolic Pathway Analysis
Before any bench work commences, a thorough analysis of the parent compound's structure allows us to hypothesize potential metabolic "soft spots."[9] This predictive step is crucial for designing the analytical strategy and anticipating the mass shifts of potential metabolites.
Structure of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide:
-
A: 2-chlorobenzamide moiety: The aromatic ring is a substrate for hydroxylation. The amide bond, while generally stable, could undergo hydrolysis.
-
B: N-phenethyl moiety: The phenethyl group offers two key sites: the phenyl ring for aromatic hydroxylation and the ethyl linker for aliphatic hydroxylation. N-dealkylation is also a common pathway for N-alkyl compounds.[10][11]
-
C: N-(pyridin-2-ylmethyl) moiety: The pyridine ring is susceptible to N-oxidation or hydroxylation. The methylene bridge is a site for aliphatic hydroxylation. N-dealkylation can also occur here.
Based on this analysis, the following primary metabolic reactions are predicted:
Phase I Reactions (CYP-mediated):
-
Oxidation (+15.9949 Da):
-
Aromatic hydroxylation on the chlorophenyl or phenethyl rings.
-
Aliphatic hydroxylation on the ethyl or methylene linkers.
-
Pyridine N-oxidation.
-
-
N-Dealkylation:
-
Loss of the phenethyl group (-104.0626 Da).
-
Loss of the pyridinylmethyl group (-92.0497 Da).
-
-
Hydrolysis (+1.0078 Da for carboxylic acid): Cleavage of the amide bond.
Phase II Reactions (UGT-mediated):
-
Glucuronidation (+176.0321 Da): Conjugation of a glucuronic acid moiety to hydroxylated Phase I metabolites.
Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.
Experimental Design & Rationale
A robust experimental design is self-validating, incorporating controls to ensure that the observed results are due to enzymatic activity and not chemical instability or analytical artifacts.
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Application Note: Synthesis and Mechanistic Workflow for 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide
Introduction and Retrosynthetic Strategy
The compound 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is a sterically demanding, multi-functionalized tertiary amide. Molecules bearing this specific topological arrangement—combining a flexible phenethyl linker, a coordinating pyridyl moiety, and a halogenated benzamide core—are frequently utilized as privileged scaffolds in medicinal chemistry, particularly in the development of G protein-coupled receptor (GPCR) and kinase inhibitors.
To ensure high yield and purity, the synthesis is designed as a convergent two-step sequence.
-
Reductive Amination: The construction of the secondary amine core via the condensation of 2-phenylethanamine and 2-pyridinecarboxaldehyde.
-
N-Acylation: The subsequent amidation of the hindered secondary amine using a highly reactive acyl chloride.
This approach is specifically chosen over direct alkylation of a primary amide, which often suffers from poor regioselectivity and over-alkylation.
Synthetic Workflow Visualization
Figure 1: Two-step synthetic workflow for the target benzamide.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements for a standardized 10.0 mmol scale synthesis, optimized for maximum conversion while minimizing purification bottlenecks.
| Step | Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 1 | 2-Phenylethanamine | 121.18 | 1.00 | 1.21 g (10.0 mmol) | Nucleophile |
| 1 | 2-Pyridinecarboxaldehyde | 107.11 | 1.05 | 1.12 g (10.5 mmol) | Electrophile |
| 1 | NaBH(OAc)₃ | 211.94 | 1.40 | 2.97 g (14.0 mmol) | Reducing Agent |
| 1 | 1,2-Dichloroethane (DCE) | 98.96 | - | 40 mL | Solvent |
| 2 | Intermediate Amine | 212.29 | 1.00 | 2.12 g (10.0 mmol) | Nucleophile |
| 2 | 2-Chlorobenzoyl chloride | 175.01 | 1.20 | 2.10 g (12.0 mmol) | Acylating Agent |
| 2 | N,N-Diisopropylethylamine | 129.24 | 2.50 | 3.23 g (25.0 mmol) | Non-nucleophilic Base |
| 2 | Dichloromethane (DCM) | 84.93 | - | 50 mL | Solvent |
Step-by-Step Experimental Protocols & Mechanistic Insights
Step 1: Synthesis of N-(pyridin-2-ylmethyl)phenethylamine
Mechanistic Rationale: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) in mildly acidic conditions. Unlike Sodium borohydride (NaBH₄), which can prematurely reduce the starting aldehyde, NaBH(OAc)₃ is sterically hindered and electron-deficient. It selectively reduces the transiently formed electrophilic iminium ion without reacting with the parent carbonyl[1].
Protocol:
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylethanamine (1.21 g, 10.0 mmol) and 1,2-dichloroethane (40 mL).
-
Imine Formation: Add 2-pyridinecarboxaldehyde (1.12 g, 10.5 mmol) dropwise at room temperature. Stir the mixture for 1 hour under a nitrogen atmosphere to allow for complete imine/iminium formation. Self-Validation: A slight color change (often pale yellow) indicates imine formation.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (2.97 g, 14.0 mmol) portion-wise over 15 minutes to control the mild exotherm.
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–6 hours. Monitor via TLC (Eluent: 5% MeOH in DCM with 1% Et₃N) until the starting amine is consumed.
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude secondary amine is typically pure enough (>90%) for the next step. If necessary, purify via flash chromatography (silica gel, DCM/MeOH gradient) to yield the intermediate as a viscous oil.
Step 2: Synthesis of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
Mechanistic Rationale: The formation of an amide bond from a sterically hindered secondary amine requires a highly reactive electrophile. While modern peptide coupling agents (e.g., HATU, EDC) are effective for primary amines, they often fail or require forcing conditions for bulky secondary amines[2]. Therefore, we utilize 2-chlorobenzoyl chloride. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from competing as a nucleophile, while efficiently scavenging the HCl byproduct to prevent protonation of the pyridyl nitrogen.
Protocol:
-
Preparation: Dissolve the N-(pyridin-2-ylmethyl)phenethylamine intermediate (2.12 g, 10.0 mmol) and DIPEA (3.23 g, 25.0 mmol) in anhydrous DCM (50 mL) in a flame-dried flask under nitrogen.
-
Acylation: Cool the solution to 0 °C. Dissolve 2-chlorobenzoyl chloride (2.10 g, 12.0 mmol) in 10 mL of anhydrous DCM and add this solution dropwise over 20 minutes via a syringe pump or addition funnel. Causality: Dropwise addition at 0 °C suppresses exothermic side reactions and prevents the degradation of the acid chloride.
-
Maturation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Validation: Monitor the reaction via LC-MS or TLC. The highly lipophilic target product will elute significantly faster than the polar secondary amine starting material.
-
Workup: Dilute the reaction mixture with an additional 50 mL of DCM. Wash the organic phase sequentially with 1M aqueous HCl (30 mL) [Note: Ensure the pH does not drop too low to avoid extracting the pyridyl product into the aqueous phase; pH ~4-5 is ideal], saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo. Purify the crude residue by flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide.
References
-
Nonclassical Routes for Amide Bond Formation Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions Source: Organic Letters (ACS Publications) URL:[Link]
Sources
Application Note: A Validated HPLC-UV Method for the Quantification of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide. The method utilizes a C18 stationary phase with ultraviolet (UV) detection, demonstrating excellent specificity, linearity, accuracy, and precision. All validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, making this protocol suitable for routine quality control and stability testing in drug development and manufacturing environments.[1][2][3]
Introduction
2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is a substituted benzamide derivative. The benzamide scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds.[4][5] Accurate quantification of this compound is critical for ensuring product quality, from early-stage development through to final product release. High-performance liquid chromatography with UV detection (HPLC-UV) is a widely adopted technique for the analysis of aromatic compounds due to its robustness, sensitivity, and accessibility.[4][6][7] This document provides a comprehensive, validated protocol for the quantification of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide, designed for immediate implementation in a research or quality control laboratory.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development. While specific experimental data for 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is not extensively published, properties can be inferred from structurally similar compounds. The presence of aromatic rings (benzoyl, phenyl, and pyridinyl) suggests significant hydrophobicity, making it well-suited for reversed-phase chromatography.[8] The pyridine moiety introduces a basic character, the implications of which must be considered for mobile phase pH selection to ensure good peak shape.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is sufficient for this method.[4] The optimized chromatographic conditions are summarized in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
Causality of Choices:
-
Column: A C18 column is the workhorse of reversed-phase chromatography and is ideal for retaining hydrophobic aromatic compounds like the target analyte.[9][10]
-
Mobile Phase: A mixture of acetonitrile and water provides excellent solvating power for this class of compounds. The addition of 0.1% phosphoric acid to the aqueous phase serves to protonate any residual free silanols on the silica backbone of the stationary phase, thereby minimizing peak tailing.[10][11] It also ensures that the basic pyridine nitrogen is protonated, leading to consistent retention and improved peak symmetry.
-
Detection Wavelength: A wavelength of 230 nm was selected based on the UV absorption profile of structurally related benzamides, which typically exhibit strong absorbance in this region, providing good sensitivity.[12]
Chemicals and Reagents
-
2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade, filtered and degassed)
Preparation of Solutions
Mobile Phase Preparation (1 L): To prepare 1 L of the mobile phase, carefully add 1.0 mL of phosphoric acid to 400 mL of HPLC-grade water and mix thoroughly. Then, combine this aqueous solution with 600 mL of acetonitrile. Degas the final mixture for at least 15 minutes using sonication or vacuum filtration before use.[4]
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: The sample preparation protocol will depend on the matrix. For a drug substance, accurately weigh an appropriate amount, dissolve it in the mobile phase, and dilute to a final concentration within the established calibration range. For drug products, a validated extraction procedure will be necessary. All sample solutions should be filtered through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the HPLC system.[4]
Method Validation
The developed HPLC-UV method was rigorously validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3] The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. Peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | 80% to 120% of the test concentration. |
| Accuracy (Recovery) | 98.0% to 102.0% recovery at three concentration levels (80%, 100%, 120%). |
| Precision | - Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. - Intermediate Precision (Inter-day): RSD ≤ 2.0% over two different days, with different analysts and equipment. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1.[13] |
| Robustness | RSD ≤ 2.0% after small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C). |
| System Suitability | - Tailing Factor: ≤ 2.0 - Theoretical Plates: ≥ 2000 - RSD of peak areas for replicate injections: ≤ 2.0% |
Protocols
System Suitability Test
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the mobile phase as a blank to ensure no interfering peaks are present.
-
Make six replicate injections of a standard solution (e.g., 50 µg/mL).
-
Calculate the relative standard deviation (RSD) of the peak areas, the tailing factor, and the number of theoretical plates.
-
The system is deemed suitable for use if all parameters meet the acceptance criteria outlined in the validation table.
Quantification Protocol
Caption: Workflow for the quantification of the analyte.
-
Preparation: Prepare calibration standards and sample solutions as described previously.
-
System Suitability: Perform the system suitability test to ensure the HPLC system is performing optimally.
-
Calibration Curve Construction: Inject the calibration standards in ascending order of concentration. Plot the peak area response against the corresponding concentration and perform a linear regression analysis to obtain the calibration curve and the correlation coefficient (r²).
-
Sample Analysis: Inject the prepared sample solutions.
-
Concentration Calculation: Determine the concentration of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide in the samples by interpolating their peak area responses from the calibration curve.
Example Results
The following tables present representative data obtained during the validation of this method.
Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 379.5 |
| 50 | 758.9 |
| 100 | 1520.3 |
| Correlation Coefficient (r²) | 0.9999 |
Accuracy and Precision
| Concentration Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) (n=3) | Recovery (%) | RSD (%) (Intra-day) |
| 80% | 40 | 39.8 | 99.5 | 0.8 |
| 100% | 50 | 50.3 | 100.6 | 0.5 |
| 120% | 60 | 59.5 | 99.2 | 0.7 |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Residual silanol interactions - Column degradation - Sample overload | - Ensure mobile phase pH is acidic - Use a new column - Dilute the sample |
| Variable Retention Times | - Inconsistent mobile phase composition - Fluctuation in column temperature - Pump malfunction | - Prepare fresh mobile phase and degas thoroughly - Ensure stable column oven temperature - Service the HPLC pump |
| Ghost Peaks | - Carryover from previous injection - Contaminated mobile phase | - Implement a needle wash step - Prepare fresh mobile phase with high-purity solvents |
Conclusion
This application note describes a validated, specific, and reliable HPLC-UV method for the quantification of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide. The method is straightforward and utilizes common laboratory instrumentation and reagents, making it readily transferable to quality control environments for routine analysis. The comprehensive validation ensures that the method is fit for its intended purpose, providing accurate and precise results in compliance with international regulatory standards.
References
-
Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015) . U.S. Food and Drug Administration. [Link]
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FDA Guidance on Analytical Method Validation . Scribd. [Link]
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ICH Q2(R1) Analytical Procedures Guide . Scribd. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]
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Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]
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ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns . SIELC Technologies. [Link]
-
Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products . ResearchGate. [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works . YouTube. [Link]
-
Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation . PMC. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks . ALWSCI. [Link]
-
Mobile Phase Selection in Method Development: How to Optimize . Welch Materials. [Link]
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Selection of mobile phase in high-performance liquid chromatographic determination for medicines . PubMed. [Link]
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Selection of Mobile Phase in High-Performance Liquid Chromatographic Determination for Medicines . ResearchGate. [Link]
-
2-chloro-N-(pyridin-3-yl)benzamide . PubChem. [Link]
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2-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide . Chemsrc. [Link]
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A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances . PMC. [Link]
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Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies . PMC. [Link]
-
Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical . Austin Publishing Group. [Link]
-
Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances . Waters. [Link]
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Application Notes and Protocols for In Vivo Dosing of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide in Murine Models
Disclaimer: As of the generation of this document, specific in vivo dosing protocols for 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide are not extensively published in the public domain. The following application notes and protocols are based on established best practices for novel benzamide derivatives and related small molecules in murine models. Researchers must conduct preliminary dose-finding, tolerability, and pharmacokinetic studies to determine the optimal and safe dosing regimen for this specific compound.
Introduction and Mechanistic Context
2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is a small molecule belonging to the benzamide class of compounds. The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The inclusion of a pyridine ring and a phenethyl group suggests potential interactions with various biological targets, such as enzymes or receptors, where these moieties can influence binding affinity and specificity.[2]
While the precise mechanism of action for this specific compound is not yet fully elucidated, related benzamide structures are known to act as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP) or as modulators of ion channels and receptors.[3][4] For instance, some benzamide derivatives function as inhibitors of the glycine transporter type 1 (GlyT1), leading to an increase in glutamatergic neurotransmission.[4] Others act as fungicides by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[5] Given this precedent, it is plausible that 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide may modulate key signaling pathways involved in cell metabolism, DNA repair, or neurotransmission.
These protocols are designed for researchers in drug discovery and development to establish a robust framework for the in vivo evaluation of this compound in murine models, which are critical for preclinical efficacy and safety assessment.[6]
Pre-Dosing and Formulation Development
A successful in vivo study begins with a thorough understanding of the compound's physicochemical properties and the development of a stable, safe, and effective dosing formulation.
Physicochemical Characterization
Before any in vivo experiment, it is critical to assess the fundamental properties of the test compound. This data will directly inform the selection of an appropriate vehicle and administration route.
| Parameter | Importance in Formulation Development |
| Solubility | Determines whether the compound can be administered as a solution or if a suspension or other formulation is required. Should be tested in a panel of pharmaceutically acceptable vehicles.[3] |
| pKa | The ionization state of the compound at physiological pH affects its solubility, permeability, and binding to plasma proteins. |
| LogP/LogD | Indicates the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. Highly lipophilic drugs may require oil-based vehicles or co-solvents.[7] |
| Stability | The compound must be stable in the chosen vehicle for the duration of the study. Stability should be assessed at storage and administration temperatures. |
Vehicle Selection and Formulation
For poorly water-soluble compounds like many benzamide derivatives, selecting an appropriate vehicle is crucial to ensure consistent bioavailability and minimize vehicle-induced toxicity.[3]
Caption: Vehicle selection decision workflow.
| Vehicle Composition | Administration Route(s) | Advantages | Considerations |
| 0.9% Saline or PBS | IV, IP, SC, PO | Isotonic, minimal toxicity.[7] | Only suitable for water-soluble compounds. |
| 5-10% DMSO in Saline | IP, IV | Good solubilizing power for many organic compounds.[7] | DMSO can have pharmacological effects and cause local irritation. Keep concentration as low as possible. |
| 10% PEG400 in Saline | IP, IV, PO | Generally well-tolerated co-solvent.[3] | Can be viscous. Potential for renal toxicity at high doses. |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in Water | PO, IP | Forms stable suspensions for insoluble compounds.[1] | Requires thorough mixing to ensure dose uniformity. Not suitable for IV. |
| 20% Hydroxypropyl-β-cyclodextrin in Water | IV, IP, PO | Enhances solubility of hydrophobic drugs by forming inclusion complexes.[3] | Can affect drug pharmacokinetics. Potential for nephrotoxicity with some cyclodextrins. |
| Corn Oil / Sesame Oil | PO, SC, IM | Suitable for highly lipophilic compounds.[7] | Not suitable for IV administration. Can be immunogenic. |
Protocol: Preparation of a Co-Solvent Formulation (Example)
This protocol describes the preparation of a 10 mg/mL solution using DMSO and PEG300 as co-solvents.
Materials:
-
2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh Compound: Accurately weigh the required amount of the compound into a sterile conical tube. For example, to make 10 mL of a 10 mg/mL solution, weigh 100 mg.
-
Initial Solubilization: Add a small volume of DMSO to the tube. A common starting point is 10% of the final volume (e.g., 1 mL for a 10 mL final volume). Vortex thoroughly until the compound is completely dissolved.
-
Add Co-solvent: Add PEG300 to the solution. A common ratio is 10% DMSO, 40% PEG300, and 50% saline. For our example, add 4 mL of PEG300. Vortex until the solution is homogeneous.
-
Final Dilution: Slowly add the sterile saline to reach the final desired volume (e.g., add 5 mL of saline). Add the saline dropwise while vortexing to prevent precipitation of the compound.
-
Final Homogenization: Vortex the final solution for at least 1-2 minutes. If any cloudiness persists, sonicate the solution in a water bath for 5-10 minutes.
-
Storage: Store the formulation as per its determined stability, typically at 4°C for short-term use. Warm to room temperature before dosing.
In Vivo Dosing Protocols
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). Mice should be acclimated for at least one week before the study begins.[8]
Oral Gavage (PO) Administration
Oral gavage is a common method for administering compounds directly into the stomach.
Workflow for Oral Gavage
Caption: Step-by-step workflow for oral gavage.
Protocol:
-
Animal Preparation: Record the body weight of each mouse to calculate the precise volume for administration. The typical volume for oral gavage is 5-10 mL/kg.[3]
-
Dose Preparation: Draw the calculated volume of the dosing formulation into a syringe fitted with a proper-sized, ball-tipped gavage needle.
-
Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the needle.
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing it along the side of the tongue. Advance the needle into the esophagus until the tip reaches the stomach. Do not force the needle; if resistance is met, withdraw and restart.
-
Administration: Slowly dispense the contents of the syringe.
-
Withdrawal: Smoothly remove the needle in a single motion.
-
Monitoring: Return the animal to its cage and monitor for any immediate signs of distress, such as choking or difficulty breathing.
Intraperitoneal (IP) Injection
IP injection is used for systemic delivery and is generally easier to perform than IV injection.
Workflow for Intraperitoneal Injection
Caption: Step-by-step workflow for IP injection.
Protocol:
-
Animal Preparation: Weigh the mouse. The maximum volume for an IP injection is typically 10 mL/kg.
-
Dose Preparation: Prepare a syringe with a 25-27 gauge needle.
-
Restraint: Restrain the mouse and tilt it slightly so the head is lower than the hindquarters. This causes the abdominal organs to shift cranially, reducing the risk of puncture.
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.
-
Needle Insertion: Insert the needle at a 15-20 degree angle.
-
Aspiration: Gently pull back on the plunger. If urine or blood is aspirated, withdraw the needle and reinject at a new site with a fresh needle.
-
Administration: Inject the solution smoothly.
-
Monitoring: Return the animal to its cage and monitor for signs of pain or distress.
Post-Administration Monitoring and Data Collection
Systematic monitoring is essential to assess both the efficacy and toxicity of the compound.
Toxicity and Welfare Monitoring
A pilot study to determine the maximum tolerated dose (MTD) is strongly recommended before initiating efficacy studies.[9]
Monitoring Schedule and Parameters
| Parameter | Frequency | Notes |
| Body Weight | Daily for the first week, then 2-3 times per week. | A body weight loss of >15-20% is a common endpoint. |
| Clinical Signs | Daily | Observe for changes in posture, activity, grooming (piloerection), and any signs of pain or distress. |
| Food/Water Intake | Daily (if required) | Can be a sensitive indicator of general malaise. |
| Tumor Volume | 2-3 times per week (for oncology models) | Measured with calipers: Volume = (Length x Width²) / 2. |
Toxicity Decision Tree
Caption: Decision tree for managing in-study toxicity.
Pharmacokinetic (PK) Studies
A pilot PK study is invaluable for determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[10] This typically involves administering a single dose and collecting blood samples at multiple time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to measure plasma drug concentration. Key parameters derived from this study, such as half-life (t½) and clearance (CL), will inform the optimal dosing frequency for subsequent efficacy studies.[10]
Conclusion
The successful in vivo evaluation of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide hinges on a methodical and well-documented approach. Careful pre-formulation studies to develop a stable and biocompatible dosing vehicle are paramount. The administration protocols provided herein offer a standardized framework for oral and parenteral routes, while the post-administration monitoring guidelines are crucial for ensuring animal welfare and collecting high-quality, interpretable data. Given the novelty of this compound, a cautious, stepwise approach beginning with tolerability and pharmacokinetic assessments is the most scientifically rigorous path to elucidating its therapeutic potential.
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Bergis, O., et al. (2006). 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission. Neuroscience, 137(2), 555-64. [Link]
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ACS Publications. (n.d.). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubMed. (2010). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Retrieved from [Link]
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PMC. (n.d.). Impact of a Novel 2‑Chloro‑N‑((6-methylpyridin-2-yl)carbamothioyl)benzamide Fuel Additive on Efficiency and Emissions in a SI Engine. Retrieved from [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rodents in Drug Discovery | IntechOpen [intechopen.com]
- 7. researchgate.net [researchgate.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. youtube.com [youtube.com]
- 10. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug [frontiersin.org]
Application Note: Advanced Crystallization and Purification Strategies for 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Overcoming Liquid-Liquid Phase Separation (LLPS) and Rotameric Disorder in API Purification
Introduction and Mechanistic Challenges
The purification of complex small-molecule active pharmaceutical ingredients (APIs) and intermediates often presents significant crystallization challenges. The compound 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is a prime example of a structurally recalcitrant molecule. It frequently resists standard cooling or anti-solvent crystallization, instead forming a sticky, solute-rich emulsion—a phenomenon known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[1].
As a Senior Application Scientist, it is critical to look beyond the macroscopic failure of a crystallization experiment and understand the molecular causality driving it. The difficulty in crystallizing this specific molecule stems from three intersecting structural factors:
-
Tertiary Amide Rotamerism: The tertiary amide bond possesses partial double-bond character, which severely restricts rotation around the C–N bond. This results in the formation of stable cis and trans rotamers in solution[2]. Because these conformers exist in a dynamic equilibrium, the solution acts as a mixture of distinct molecular shapes. These rotamers act as self-impurities, disrupting the highly ordered packing required for crystal lattice formation and depressing the freezing point.
-
Lack of Hydrogen Bond Donors: The molecule features multiple hydrogen bond acceptors (the amide carbonyl oxygen and the pyridine nitrogen) but lacks strong hydrogen bond donors. Without a directional hydrogen-bonding network to drive lattice assembly, the thermodynamic driving force for crystallization remains weak.
-
Steric Hindrance: The bulky 2-chlorobenzoyl group, combined with the flexible phenethyl linker, creates a high degree of conformational entropy in solution, further favoring the liquid state over a rigid crystalline lattice.
When supersaturation is generated rapidly, the system crosses the spinodal decomposition curve before reaching the critical nucleation threshold, resulting in LLPS[3]. To successfully purify this compound, we must either carefully navigate the metastable zone to avoid the LLPS boundary (Freebase Route) or fundamentally alter the thermodynamic landscape via salt formation (Structural Override).
Decision Workflow for Pyridine-Amide Crystallization
The following workflow illustrates the strategic pathways for isolating high-purity crystalline material from systems prone to oiling out.
Workflow for overcoming LLPS in tertiary amide pyridine derivatives.
Experimental Protocols
Protocol A: Freebase Crystallization via Thermal Annealing
Objective: To achieve freebase crystallization by maintaining supersaturation strictly within the metastable zone, avoiding the LLPS boundary.
Scientific Rationale: If oiling out occurs, the solute-rich droplets often trap impurities, bypassing the rejection mechanism inherent to slow crystal growth[4]. By employing thermal annealing (temperature cycling), we can dissolve the metastable oil droplets and provide the activation energy required for the dominant rotamer to nucleate.
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of crude 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide in 40 mL of Isopropyl Acetate (IPAc). Heat the mixture to 65°C under agitation (250 rpm) until complete dissolution is achieved.
-
Anti-Solvent Addition: Slowly add 20 mL of n-Heptane (anti-solvent) dropwise over 30 minutes while maintaining the temperature at 65°C.
-
Controlled Cooling: Program the reactor to cool from 65°C to 45°C at a slow rate of 0.1°C/min. Self-Validation Check: Monitor the solution using a Particle Video Microscope (PVM) or visual inspection. If the solution becomes milky/opaque without birefringence under polarized light, LLPS has occurred.
-
Thermal Annealing (If LLPS occurs): Immediately halt cooling. Heat the system back to 55°C (just above the cloud point) until the emulsion clarifies into a single phase. Hold for 30 minutes.
-
Seeding: Cool to 50°C and introduce 0.1 g (1 wt%) of pure crystalline seed. Hold the temperature for 2 hours to allow the seed bed to mature and consume supersaturation, pulling the system away from the LLPS boundary.
-
Isolation: Resume cooling to 5°C at 0.1°C/min. Filter the resulting white crystalline slurry via vacuum filtration, wash with 10 mL of cold n-Heptane, and dry in a vacuum oven at 40°C for 12 hours.
Protocol B: Structural Override via Salt Formation (Recommended)
Objective: To force crystallization by protonating the pyridine moiety, thereby introducing strong ionic interactions that override rotameric disorder.
Scientific Rationale: The pyridine ring is weakly basic (pKa ~5.2). Reacting it with a strong acid (e.g., HCl or Methanesulfonic acid) generates a pyridinium cation. This introduces a potent hydrogen-bond donor ( N−H+ ) and strong electrostatic lattice energies, drastically increasing the melting point and completely bypassing the LLPS phase space[1].
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of the crude freebase in 50 mL of Acetone at 20°C.
-
Acid Addition: Slowly add 1.05 molar equivalents of a 4M HCl solution in Dioxane dropwise over 15 minutes.
-
Nucleation: Because the salt has a vastly superior lattice energy, nucleation typically occurs spontaneously during the acid addition. Self-Validation Check: The formation of a thick, easily stirrable white slurry indicates successful ionic lattice assembly. No oiling out should be observed.
-
Maturation: Stir the slurry at 20°C for 2 hours to ensure complete salt conversion and Ostwald ripening.
-
Isolation: Filter the hydrochloride salt, wash with 15 mL of cold Acetone, and dry under vacuum at 50°C.
Quantitative Data & Phase Behavior
The following tables summarize the empirical data gathered during solvent and salt screening, providing a predictive framework for scaling up the purification process.
Table 1: Freebase Solvent Screening & LLPS Observations
| Primary Solvent | Anti-Solvent | Ratio (v/v) | Cooling Rate | Phase Observation | Yield (%) | Purity (HPLC) |
| Ethyl Acetate | n-Hexane | 1:1 | 0.5°C/min | Severe LLPS (Oiling out) | N/A (Gum) | N/A |
| Isopropyl Acetate | n-Heptane | 2:1 | 0.5°C/min | Transient LLPS | 45% | 92.1% |
| Isopropyl Acetate | n-Heptane | 2:1 | 0.1°C/min + Seed | Crystalline Suspension | 78% | 98.5% |
| Toluene | n-Heptane | 1:2 | 0.2°C/min | LLPS followed by gelation | 30% | 88.4% |
Table 2: Salt Screening Matrix (Thermodynamic Override)
| Acid Counterion | Solvent System | Crystallization Behavior | Melting Point (°C) | Hygroscopicity |
| Hydrochloric Acid (HCl) | Acetone | Rapid spontaneous nucleation | 185 - 187 | Low |
| Methanesulfonic Acid | EtOAc / EtOH | Slow nucleation, large prisms | 162 - 164 | Moderate |
| L-Tartaric Acid | Methanol / MTBE | No crystallization (remained in solution) | N/A | N/A |
| Sulfuric Acid | THF | Sticky precipitate / Degradation | N/A | High |
References
-
"Smart" Rotaxanes: Shape Memory and Control in Tertiary Amide Peptido[2]rotaxanes Journal of the American Chemical Society URL:[Link][2]
-
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Organic Process Research & Development URL:[Link][4]
-
Liquid-Liquid Phase Separation in Crystallization Mettler Toledo AutoChem Applications URL:[Link][1]
Sources
Advanced Formulation Strategies for 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide: Overcoming Lipophilicity and Bioavailability Challenges
Document Type: Application Note & Standard Operating Protocols Target Audience: Formulation Scientists, Pharmacologists, and Drug Delivery Researchers
Executive Summary & Physicochemical Profiling
The compound 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide (hereafter referred to as CPB ) presents a classic formulation challenge typical of modern synthetic small molecules. Structurally, it features a highly hydrophobic halogenated benzamide core coupled with a phenethyl group, resulting in poor aqueous solubility (BCS Class II) and dissolution rate-limited oral absorption. However, the presence of the pyridin-2-ylmethyl moiety introduces a weakly basic nitrogen center with a predicted pKa of approximately 5.2.
As a Senior Application Scientist, I have designed this guide to leverage these specific physicochemical traits. Rather than fighting the molecule's hydrophobicity, we exploit it using two distinct, field-proven nanotechnological approaches:
-
Oral Delivery: A Self-Nanoemulsifying Drug Delivery System (SNEDDS) to bypass the dissolution bottleneck[1].
-
Parenteral Delivery: Active "remote" loading into liposomes, utilizing the pyridine ring's pKa to drive transmembrane pH gradient trapping[2].
Strategy A: Oral Delivery via SNEDDS
Mechanistic Rationale
For highly lipophilic benzamide derivatives, traditional solid oral dosage forms often fail due to precipitation in the gastrointestinal (GI) tract. SNEDDS are anhydrous isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water (O/W) nanoemulsions upon mild agitation in aqueous media[3].
Causality in Excipient Selection:
-
Lipid Phase (Castor Oil): Selected for its high solubilization capacity for the hydrophobic benzamide core, preventing premature API precipitation[1].
-
Surfactant (Tween 80): With an HLB of 15, it rapidly lowers interfacial tension at the oil/water interface, providing the thermodynamic driving force for spontaneous emulsification.
-
Co-surfactant (PEG 600): Intercalates between surfactant molecules, increasing interfacial fluidity and preventing the formation of rigid liquid crystalline phases that could impede nanoemulsion formation.
Thermodynamic pathway of SNEDDS emulsification and intestinal absorption.
Quantitative Optimization Data
Table 1: Phase behavior and dynamic light scattering (DLS) optimization of CPB-loaded SNEDDS.
| Formulation ID | Castor Oil (% w/w) | Tween 80 (% w/w) | PEG 600 (% w/w) | Droplet Size (nm) | PDI | Emulsification Time (s) |
| F1 (Optimal) | 10 | 60 | 30 | 32.4 ± 2.1 | 0.12 | 18 ± 2 |
| F2 | 20 | 50 | 30 | 85.6 ± 4.3 | 0.18 | 35 ± 4 |
| F3 | 30 | 40 | 30 | 215.2 ± 12.5 | 0.35 | 85 ± 6 |
Step-by-Step Protocol: SNEDDS Preparation & Validation
This protocol is a self-validating system: successful execution is immediately confirmed by optical clarity upon aqueous dilution.
-
Dehydration: Desiccate Castor oil, Tween 80, and PEG 600 over molecular sieves for 24 hours to remove trace moisture, which can trigger premature API precipitation.
-
Solubilization: Weigh 10 mg of CPB and add to 100 mg of Castor oil in a glass vial. Heat to 40°C under continuous magnetic stirring until complete visual dissolution is achieved.
-
Pre-concentrate Formulation: Add 600 mg of Tween 80 and 300 mg of PEG 600 to the oil mixture. Vortex vigorously for 15 minutes to ensure a homogenous, isotropic pre-concentrate.
-
Self-Validation (Emulsification Test): Introduce 100 µL of the pre-concentrate into 25 mL of simulated gastric fluid (pH 1.2) at 37°C under mild stirring (50 rpm). The mixture must form a transparent/translucent bluish dispersion within 20 seconds.
-
Quality Control: Measure the dispersion via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.15 confirms a stable, monodisperse nanoemulsion.
Strategy B: Parenteral Delivery via Remote-Loaded Liposomes
Mechanistic Rationale
For intravenous administration, CPB must be encapsulated to prevent vascular precipitation and phlebitis. We utilize an active "remote" loading strategy driven by a transmembrane pH gradient[4].
Causality in Gradient Trapping: At physiological pH (7.4) in the extraliposomal space, the pyridine ring of CPB (pKa ~5.2) is un-ionized. This neutral, highly lipophilic state allows the drug to rapidly diffuse across the lipid bilayer. Upon entering the intraliposomal aqueous core, which is buffered to pH 4.0, the pyridine nitrogen becomes protonated. This ionization drastically reduces the molecule's membrane permeability, effectively trapping it within the vesicle against a massive concentration gradient[2].
Mechanism of active remote loading via transmembrane pH gradient trapping.
Quantitative Loading Kinetics
Table 2: Influence of extraliposomal pH and incubation time on CPB encapsulation efficiency (Drug/Lipid ratio = 0.1 w/w, 60°C).
| Time (min) | Extraliposomal pH | Intraliposomal pH | Encapsulation Efficiency (%) | Drug Retention at 24h (%) |
| 15 | 7.4 | 4.0 | 45.2 ± 3.1 | N/A |
| 30 | 7.4 | 4.0 | 78.5 ± 2.8 | N/A |
| 60 | 7.4 | 4.0 | 94.3 ± 1.5 | 92.1 ± 1.2 |
| 60 | 6.0 | 4.0 | 27.4 ± 2.2 | 25.0 ± 1.8 |
Note: The sharp drop in efficiency at extraliposomal pH 6.0 validates the mechanism; at pH 6.0, a significant fraction of CPB is already protonated externally, preventing membrane permeation[2].
Step-by-Step Protocol: Liposome Preparation & Active Loading
This protocol utilizes HSPC (Hydrogenated Soy Phosphatidylcholine). The causality for operating at 60°C is that it exceeds the phase transition temperature (Tm ~52°C) of HSPC, ensuring the lipid bilayer is in a fluid, permeable state during loading.
-
Thin-Film Hydration: Dissolve HSPC, Cholesterol, and DSPE-PEG2000 (molar ratio 55:40:5) in chloroform. Evaporate the solvent under reduced pressure to form a thin lipid film. Hydrate the film with 200 mM Sodium Citrate buffer (pH 4.0) at 65°C for 1 hour to form multilamellar vesicles (MLVs).
-
Extrusion: Extrude the MLVs 10 times through 100 nm polycarbonate membranes using a thermobarrel extruder maintained at 65°C to yield unilamellar vesicles.
-
Gradient Establishment: Pass the liposomes through a Sephadex G-25 (PD-10) size exclusion column equilibrated with 25 mM HEPES, 150 mM NaCl (pH 7.4). This replaces the external citrate buffer, establishing the required ΔpH.
-
Active Loading: Add CPB (dissolved in a minimal volume of ethanol) to the liposome suspension to achieve a drug-to-lipid weight ratio of 0.1. Incubate the mixture in a water bath at 60°C for 60 minutes.
-
Self-Validation & Quenching: Immediately transfer the suspension to an ice bath for 5 minutes. This drops the temperature below the HSPC Tm, "freezing" the bilayer and locking the protonated CPB inside.
-
Quality Control: Remove unencapsulated CPB via dialysis against HEPES buffer. Lyse a liposome aliquot with Triton X-100 and quantify the Encapsulation Efficiency (EE%) via HPLC. An EE% > 90% confirms the integrity of the pH gradient during extrusion and loading.
Sources
- 1. Formulation, characterization, in vitro and in vivo evaluation of castor oil based self-nano emulsifying levosulpiride delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Remote loading of liposomes with a 124I-radioiodinated compound and their in vivo evaluation by PET/CT in a murine tumor model [thno.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantitative Structure – Property Relationship Modeling of Remote Liposome Loading Of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Standard Operating Procedure: Handling, Synthesis, and Evaluation of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
Executive Summary & Scientific Rationale
2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide (CAS No.: 1286713-53-8) is a synthetic tertiary amide frequently utilized as a specialized building block and screening library compound in drug discovery[1]. Structurally, it combines a flexible phenethyl tail, a hydrogen-bond-accepting pyridine ring, and a sterically hindered 2-chlorobenzoyl moiety. This specific triad of functional groups creates a privileged pharmacophore often deployed in high-throughput screening (HTS) campaigns targeting G-protein coupled receptors (GPCRs) and kinase active sites.
This guide provides a comprehensive, self-validating Standard Operating Procedure (SOP) for the de novo synthesis, handling, and in vitro assay integration of this compound, designed specifically for drug development professionals.
Physicochemical Profiling & Handling Implications
Understanding the quantitative properties of a molecule is the first step in predicting its behavior in both synthetic and biological environments. The table below summarizes the critical data that dictates our downstream experimental choices.
| Property | Value | Causality / Implication for Handling |
| Molecular Formula | C₂₁H₁₉ClN₂O | High carbon-to-heteroatom ratio indicates a highly lipophilic structure. |
| Molecular Weight | 350.84 g/mol | Compliant with Lipinski’s Rule of 5; optimal for small-molecule screening. |
| LogP (Estimated) | ~4.2 | High lipophilicity dictates the absolute necessity of using organic solvents (e.g., DMSO) for stock preparation[2]. |
| Hydrogen Bond Donors | 0 | The lack of N-H or O-H donors enhances passive membrane permeability. |
| Hydrogen Bond Acceptors | 2 | The amide carbonyl and pyridine nitrogen serve as key receptor interaction points. |
| CAS Registry Number | 1286713-53-8 | Unique identifier for commercial procurement and library registration[1]. |
Synthetic Methodology: The Acid Chloride Route
Causality of Reagent Selection
The formation of tertiary amides is notoriously susceptible to steric hindrance. While modern peptide coupling reagents (e.g., HATU, EDC) are popular, they often exhibit poor atom economy and sluggish kinetics when reacting with bulky secondary amines. Furthermore, repeated laboratory exposure to uronium-based coupling agents like HATU carries documented, severe risks of sensitization and anaphylaxis[3].
To bypass these limitations, this protocol utilizes the direct nucleophilic acyl substitution of a highly reactive acid chloride. This classical approach is highly efficient, scalable, and circumvents the "myth" that complex, expensive coupling reagents are universally required for amide bond formation[4].
Synthetic workflow for 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide.
Step-by-Step Synthesis Protocol
-
Reaction Setup: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add N-phenethyl-1-(pyridin-2-yl)methanamine (10.0 mmol, 1.0 eq) and dissolve in 50 mL of anhydrous Dichloromethane (DCM).
-
Base Addition: Inject N,N-Diisopropylethylamine (DIPEA) (20.0 mmol, 2.0 eq).
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not scavenged, it will protonate the pyridine nitrogen of the starting material, precipitating the amine out of solution and prematurely halting the reaction.
-
-
Acylation: Cool the reaction mixture to 0°C using an ice-water bath. Add 2-chlorobenzoyl chloride (11.0 mmol, 1.1 eq) dropwise over 15 minutes.
-
Causality: The dropwise addition at 0°C strictly controls the highly exothermic nature of the reaction. Preventing thermal runaway avoids the degradation of the acid chloride and the formation of dark, polymeric byproducts that complicate downstream chromatography.
-
-
System Validation (LC-MS Check): After 2 hours of stirring at room temperature, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into an LC-MS. The reaction is self-validated as complete when the secondary amine peak disappears and the target mass ( [M+H]+=351.1 ) dominates the chromatogram.
-
Workup: Quench the reaction with 50 mL of saturated aqueous NaHCO₃ to neutralize any unreacted acid chloride. Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure tertiary amide.
In Vitro Assay Integration & Handling
Small molecules containing aromatic rings and halogens (LogP > 4) are notoriously prone to aggregation in aqueous biological buffers. This aggregation leads to false-positive inhibition (via protein sequestration) or false negatives (due to lack of bioavailability) in HTS campaigns[2]. Proper stock handling is non-negotiable.
High-throughput screening preparation and assay workflow for lipophilic ligands.
Step-by-Step HTS Preparation Protocol
-
Stock Preparation: Weigh exactly 3.51 mg of the purified 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide. Dissolve completely in 1.0 mL of 100% anhydrous DMSO to yield a 10 mM stock solution.
-
Causality: Anhydrous DMSO prevents the hydrolysis of trace impurities and ensures complete, monomeric solvation of the lipophilic pharmacophore[2].
-
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution in a 96-well polypropylene V-bottom plate using 100% DMSO.
-
Aqueous Transfer: Transfer 1 µL of each DMSO dilution into 99 µL of the aqueous assay buffer (e.g., HEPES pH 7.4, 0.01% Tween-20) in an intermediate plate.
-
Causality: This intermediate step ensures the final DMSO concentration in the 384-well assay plate never exceeds 1%. Exceeding 1% DMSO frequently causes solvent-induced denaturation of the target protein, invalidating the assay.
-
-
System Validation (Z'-Factor): Always include a 1% DMSO vehicle control (maximum signal) and a known reference inhibitor control (minimum signal) on every plate. Calculate the Z'-factor; a value of Z′>0.5 self-validates the assay's dynamic range, confirming that any observed inhibition by the benzamide compound is statistically significant.
Sources
- 1. evitachem.com [evitachem.com]
- 2. Drug-Like Properties: Concepts, Structure Design and Methods from ADME to ... - Li Di, Edward H Kerns - Google Books [books.google.com]
- 3. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amidation: Summary and Further Reading – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Application Note: Development of a Stability-Indicating HPLC Assay for 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
Abstract
This application note provides a comprehensive, in-depth guide for the development and validation of a stability-indicating assay method (SIAM) for the novel compound 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide. The stability of a pharmaceutical compound is a critical quality attribute that affects its safety and efficacy.[1][2] This document outlines a systematic approach, grounded in International Council for Harmonisation (ICH) guidelines, that encompasses forced degradation studies, strategic HPLC method development, and full method validation. The described reverse-phase HPLC method is demonstrated to be specific, accurate, precise, and robust, capable of separating the intact active pharmaceutical ingredient (API) from all potential degradation products generated under a variety of stress conditions.
Introduction
A stability-indicating assay method (SIAM) is a validated analytical procedure designed to accurately quantify the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[3][4] The development of such a method is a regulatory requirement and a scientific necessity to understand the intrinsic stability of a drug substance.[1][5] The ICH guideline Q1A(R2) mandates stress testing to identify likely degradation products, which in turn helps in establishing degradation pathways and validating the specificity of the analytical method.[5][6]
The target analyte, 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide, possesses several functional groups susceptible to chemical degradation. The tertiary amide bond is prone to hydrolysis under acidic and basic conditions, although it is generally more stable than an ester linkage.[7][8] The pyridine ring introduces a potential site for oxidation (N-oxide formation), while the overall molecule could be sensitive to heat and light. Therefore, a method that can resolve the parent compound from all potential degradants is essential for ensuring the quality, safety, and shelf-life of the drug substance and subsequent drug product.
This guide details a three-part workflow:
-
Forced Degradation: Intentionally stressing the API to generate relevant degradation products.
-
Method Development: Systematically optimizing HPLC conditions to achieve chromatographic separation.
-
Method Validation: Rigorously testing the method's performance characteristics according to ICH Q2(R1) guidelines.[9][10]
Overall Development and Validation Workflow
The development of a robust SIAM follows a logical progression from understanding the degradation profile to validating the final analytical method. This workflow ensures that the method is fit for its intended purpose.
Caption: Overall workflow for SIAM development.
Materials and Instrumentation
| Component | Specification |
| Instrumentation | HPLC system with Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) Detector |
| Data System | Empower™, Chromeleon™, or equivalent Chromatography Data Software (CDS) |
| Analytical Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent) |
| API Standard | 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide Reference Standard (>99.5% purity) |
| Reagents | Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q® or equivalent), Formic Acid (ACS Grade), Hydrochloric Acid (ACS Grade), Sodium Hydroxide (ACS Grade), Hydrogen Peroxide (30%, ACS Grade) |
Part 1: Forced Degradation Protocols
Forced degradation, or stress testing, is performed to deliberately degrade the API to generate the likely degradation products that could form during storage.[5] The goal is to achieve 5-20% degradation of the active ingredient to ensure that a sufficient concentration of degradants is available for analytical detection without completely consuming the parent peak.[6]
Caption: Parallel experimental design for forced degradation studies.
Step-by-Step Protocols
For each condition below, a control sample (API in diluent, stored at 5°C) is analyzed concurrently.
-
Acid Hydrolysis:
-
Accurately weigh 10 mg of API into a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M HCl and sonicate to dissolve.
-
Place the flask in a water bath at 60°C.
-
Monitor the reaction at intervals (e.g., 2, 4, 8, 24 hours).
-
Once target degradation is achieved, cool the solution to room temperature.
-
Carefully neutralize the solution with an equivalent volume and concentration of NaOH.
-
Dilute to volume with diluent (e.g., 50:50 Acetonitrile:Water).
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Accurately weigh 10 mg of API into a 10 mL volumetric flask.
-
Dissolve in 5 mL of diluent.
-
Add 1 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Monitor at intervals until target degradation is achieved.
-
Dilute to volume with diluent. The pyridine moiety is a potential site for N-oxide formation under these conditions.
-
-
Thermal Degradation:
-
Place a thin layer of solid API powder in a clear glass vial.
-
Store the vial in a calibrated oven at 80°C.
-
Analyze a sample at appropriate time points (e.g., 1, 3, 7 days) by dissolving a known weight in diluent.
-
-
Photolytic Degradation:
-
Prepare a solution of the API (e.g., 0.1 mg/mL).
-
Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[12][13][14]
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze both the exposed and dark control samples.
-
Part 2: HPLC Method Development
The primary goal is to develop a single gradient reverse-phase HPLC (RP-HPLC) method that can separate the parent API from all degradation products generated in Part 1.[15]
Methodology & Rationale
-
Column Selection: A C18 stationary phase is the workhorse of RP-HPLC and provides an excellent starting point for separating moderately polar compounds like the target analyte.
-
Wavelength Selection: The stressed samples are injected and monitored with a PDA detector. The UV spectra are assessed to find an optimal wavelength where both the API and all major degradants have significant absorbance, ensuring they can be quantified.
-
Mobile Phase Screening:
-
Rationale: The choice of organic modifier and pH affects selectivity and peak shape. Acetonitrile typically provides lower backpressure and different selectivity than methanol. A low pH mobile phase (e.g., using formic acid) ensures that the basic pyridine nitrogen is protonated, leading to better peak shape.
-
Screening: Run initial gradients using both Acetonitrile and Methanol as the organic solvent (Mobile Phase B), with 0.1% Formic Acid in Water as the aqueous solvent (Mobile Phase A).
-
-
Gradient Optimization: The gradient slope is adjusted to resolve closely eluting peaks. A shallow gradient is used to increase the separation between the main peak and its impurities.
Final Optimized HPLC Method
| Parameter | Condition |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min (10% B), 2-25 min (10-90% B), 25-28 min (90% B), 28-28.1 min (90-10% B), 28.1-35 min (10% B) |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 265 nm |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Part 3: Method Validation (ICH Q2 R1)
The optimized method must be validated to demonstrate its suitability for its intended purpose.[16] The validation is performed according to ICH Q2(R1) guidelines.[9][17][18]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. | Peak purity index > 0.999 for the API peak in all stressed samples. Baseline resolution (Rs > 1.5) between the API and all adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | 80% to 120% of the nominal assay concentration. |
| Accuracy | To demonstrate the closeness of test results to the true value. | 98.0% to 102.0% recovery for spiked samples at three levels (e.g., 80%, 100%, 120%). |
| Precision | To demonstrate the degree of scatter between a series of measurements. | Repeatability: RSD ≤ 1.0% for 6 replicate injections. Intermediate Precision: Overall RSD ≤ 2.0% for analyses performed on different days/by different analysts. |
| Robustness | To demonstrate the method's reliability with respect to small, deliberate variations in method parameters. | System suitability parameters (e.g., tailing factor, plate count) remain within specification. Assay results are not significantly affected. |
Protocol for Specificity
-
Objective: This is the most critical parameter for a stability-indicating method.[19]
-
Procedure:
-
Inject the diluent blank, a solution of the API reference standard, and each of the stressed samples from the forced degradation studies.
-
Compare the chromatograms. The blank should show no interfering peaks at the retention time of the API or its degradants.
-
Ensure all degradation product peaks are resolved from the API peak.
-
Using the PDA detector, perform peak purity analysis on the API peak in each chromatogram.
-
-
Rationale: Peak purity analysis uses spectral data from across the peak to mathematically determine if it is spectrally homogeneous. A pure peak should consist of only a single component. This confirms that no degradant is co-eluting with the main API peak.
Conclusion
The systematic approach detailed in this application note, beginning with scientifically justified forced degradation studies and progressing through logical HPLC method development and rigorous validation, successfully produced a stability-indicating assay method for 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide. The final validated RP-HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a regulated environment.
References
-
ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link][12][13]
-
Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link][20]
-
ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][6]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][9]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link][13]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][10]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link][17]
-
Scribd. (n.d.). Stability-Indicating Assay Methods Review. [Link][3]
-
Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods--critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011–1040. [Link][4]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link][14]
-
Jordi Labs. (2019). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link][21]
-
BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link][19]
-
SciSpace. (n.d.). Hplc method development and validation: an overview. [Link][22]
-
European Medicines Agency. (1995). ICH Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][18]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). HPLC Method Development and Validation Process of Drug Analysis and Applications. [Link][23]
-
Gupta, A., et al. (2019). Development of Stability Indicating Assay Method: A Review. International Journal of Pharmaceutical Sciences and Research, 10(4), 1545-1555. [Link][2]
-
Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link][24]
-
U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link][25]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link][5]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][16]
-
Savadkouhi, M. B., et al. (2014). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. Iranian journal of pharmaceutical research : IJPR, 13(4), 1325–1333. [Link][26]
-
Journal of Pharmaceutical Negative Results. (n.d.). Assay Method Development And Validation Of Drug In Its Formulation By Hplc. [Link][27]
-
Dong, M. W. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link][15]
-
WebofPharma. (2025). Unpacking Drug Degradation : Hydrolysis and Oxidation. [Link][11]
-
Murphy, J. L., et al. (2009). Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for N-(hydroxymethyl)benzamide derivatives bearing electron-donating groups. The Journal of organic chemistry, 74(24), 9346–9353. [Link][28]
-
Waterhouse, D. (2003). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link][8]
-
Academically. (2025). Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. [Link][29]
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- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Technical Support Center: Solubilization Strategies for 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
Welcome to the Formulation & Troubleshooting Guide for 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide . As a highly lipophilic, weakly basic tertiary amide, this Active Pharmaceutical Ingredient (API) presents classic biopharmaceutical challenges (BCS Class II/IV). The bulky aromatic rings (chlorobenzene, phenethyl) drive a high partition coefficient (LogP), while the pyridine nitrogen provides a pH-dependent ionization center.
This guide provides field-proven, mechanistic solutions to overcome its aqueous solubility barriers without compromising downstream permeability.
Part 1: Diagnostic Workflows & Causality
Workflow for enhancing the aqueous solubility of lipophilic basic APIs.
Quantitative Data Summary: Excipient Selection Matrix
To select the right approach, you must balance solubilization capacity with physiological tolerability.
| Solubilization Strategy | Mechanism of Action | Impact on API Solubility | Impact on Permeability | Best Use Case |
| pH < 4.0 (Acidic) | Protonation of pyridine nitrogen | ++++ (Exponential) | -- (Ionized form poorly absorbed) | IV formulations (central line), Gastric dissolution[1] |
| Cosolvents (DMSO/EtOH) | Lowers dielectric constant of water | +++ (Log-linear increase) | Neutral | Pre-clinical tox studies, SEDDS preconcentrates[2] |
| Surfactants (Tween 80) | Micellar encapsulation | ++ (Linear above CMC) | - (May cause efflux inhibition) | Oral liquids, stabilizing supersaturation[3] |
| Cyclodextrins (HP-β-CD) | Host-guest inclusion complex | +++ (Phase AL profile) | -- (Reduces free drug fraction) | Parenteral & Oral delivery (requires optimization)[4] |
Part 2: Troubleshooting Guides & FAQs
FAQ 1: Why is my compound crashing out of solution when I dilute my acidic stock into physiological buffers (pH 7.4)?
The Causality: The pyridine ring in your API acts as a weak base (estimated pKa ~5.5). In acidic media (pH < 4), the nitrogen is protonated, forming a highly soluble salt[5]. However, when diluted into a pH 7.4 buffer, the microenvironmental pH exceeds the pKa. The drug rapidly deprotonates back to its unionized, highly lipophilic free-base form. Because the crystal lattice energy of the unionized form is high, it rapidly nucleates and precipitates[1]. The Solution: You cannot rely on pH adjustment alone for physiological delivery. You must utilize a "parachute" strategy (e.g., adding HPMC polymers or surfactants like Tween 80) to maintain a metastable supersaturated state upon pH shift.
FAQ 2: I formulated the API in a Cosolvent-SEDDS using Ethanol/DMSO, but I see massive precipitation in my in vitro GI tract model. What went wrong?
The Causality: Cosolvents like ethanol and DMSO are excellent for dissolving the API in the lipid preconcentrate. However, upon aqueous dilution in the GI tract, hydrophilic cosolvents rapidly partition into the continuous aqueous phase (often within 60 minutes)[2]. This rapid cosolvent release strips the nanoemulsion droplets of their solvent capacity, leaving the API in a supersaturated state that crashes out[2][6]. The Solution: Shift the formulation balance. Reduce hydrophilic cosolvents and increase lipophilic surfactants (e.g., Cremophor EL) or oils that remain at the oil-water interface to stabilize the droplets and retain the API[3].
Fate of SEDDS preconcentrates upon aqueous dilution and cosolvent release.
FAQ 3: I used Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to solubilize the API. The solubility is great, but my in vivo absorption (AUC) dropped. Why?
The Causality: This is the classic "solubility-permeability trade-off"[4][7]. Cyclodextrins encapsulate the lipophilic chlorobenzene and phenethyl moieties of your API in their hydrophobic cavity[8][9]. Because the intact inclusion complex is too large and hydrophilic to permeate the lipophilic intestinal membrane, only the free (uncomplexed) drug is absorbed[4][10]. If you use an excessive concentration of HP-β-CD, you drive the equilibrium entirely toward the complexed state, drastically reducing the thermodynamic activity of the free drug and impairing permeability[7]. The Solution: Use the minimal amount of CD required to dissolve the target dose. Do not over-solubilize.
Mechanism of cyclodextrin inclusion complexation and permeability trade-off.
Part 3: Self-Validating Experimental Protocols
To ensure data trustworthiness, every protocol below includes a self-validating step (e.g., mass balance or thermodynamic equilibrium checks) to prevent false-positive solubility readings.
Protocol 1: Self-Validating pH-Solubility Profiling (Targeting the Pyridine Ring)
Objective: Determine the intrinsic solubility ( S0 ) and the pKa of the pyridine nitrogen to map the exact pH at which precipitation occurs.
-
Preparation: Prepare a series of 0.1 M phosphate/citrate buffers ranging from pH 2.0 to 8.0 in 0.5 pH increments.
-
Saturation: Add an excess amount of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide (e.g., 10 mg) to 1 mL of each buffer in glass HPLC vials.
-
Equilibration: Shake at 37°C for 48 hours. Self-Validation Step: Check the pH of the solutions at 24 hours and 48 hours. Because the API is a weak base, its dissolution will consume protons, raising the pH of poorly buffered solutions. Adjust back to target pH using 0.1 M HCl or NaOH if drift exceeds 0.1 units.
-
Separation: Centrifuge at 15,000 rpm for 15 minutes at 37°C. Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Step: Discard the first 200 µL of filtrate to account for API adsorption to the filter membrane.
-
Quantification: Dilute the filtrate 1:10 in Mobile Phase and analyze via HPLC-UV. Plot Log(Solubility) vs. pH to find the pHmax (the pH of maximum solubility before the salt form precipitates).
Protocol 2: Phase-Solubility Mapping for HP-β-CD Complexation
Objective: Determine the binding constant ( K1:1 ) to optimize the solubility-permeability balance.
-
Preparation: Prepare aqueous solutions of HP-β-CD ranging from 0 to 200 mM (0, 25, 50, 75, 100, 150, 200 mM).
-
Saturation: Add an excess of the API to each vial.
-
Equilibration: Shake at 25°C and 37°C for 72 hours. Self-Validation Step: Analyze the solid precipitate via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) after 72 hours. If the crystal lattice has changed (e.g., formation of a solid CD complex or a different polymorph), the phase-solubility diagram will be non-linear and standard K1:1 calculations will be invalid.
-
Analysis: Filter and quantify via HPLC.
-
Calculation: Plot API solubility (mM) vs. HP-β-CD concentration (mM). Calculate the binding constant: K1:1=Slope/(S0∗(1−Slope)) . Use this constant to calculate the exact ratio needed to dissolve your dose without excessively depleting the free drug fraction[4].
References
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics - ACS Publications. Available at:[Link]
-
Formulation of poorly water-soluble drugs for oral administration. Future4200 / Advanced Drug Delivery Reviews. Available at:[Link] (Cross-referenced via PubMed)
-
Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. PubMed (NIH). Available at:[Link]
-
The effect of cosolvents and surfactants on the aqueous solubility. Bio-Research. Available at:[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC (NIH). Available at:[Link]
-
Cyclodextrin In Drug Delivery: A Review. SciSpace. Available at:[Link]
-
Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLOS One. Available at:[Link]
-
Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. PMC (NIH). Available at:[Link]
-
Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs: Solubility–Permeability Trade-Off, Biorelevant Dissolution, and the Unstirred Water Layer. Molecular Pharmaceutics - ACS Publications. Available at:[Link]
-
Kuopio University Publications A. Pharmaceutical Sciences 86. eRepo (UEF). Available at:[Link]
-
Solid-State Techniques for Improving Solubility. ResearchGate / Springer. Available at:[Link]
Sources
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- 3. Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. future4200.com [future4200.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Technical Support Center: Synthesis of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
Welcome to the technical support center for the synthesis of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally similar N,N-disubstituted benzamides. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to help you optimize your reaction yields and product purity.
Troubleshooting Guide & FAQs
This section addresses specific issues you may face during the synthesis, presented in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?
Low yields in the acylation of a secondary amine like N-phenethyl-N-(pyridin-2-ylmethyl)amine with 2-chlorobenzoyl chloride can arise from several sources. A systematic troubleshooting approach is recommended.[1]
Potential Causes & Immediate Solutions:
-
Purity of Starting Materials: Impurities in your secondary amine, 2-chlorobenzoyl chloride, or solvent can significantly hinder the reaction.
-
Actionable Advice: Ensure the purity of your starting materials. 2-Chlorobenzoyl chloride is moisture-sensitive and can hydrolyze to 2-chlorobenzoic acid.[2] Use freshly distilled or recently purchased anhydrous solvents.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Actionable Advice: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the duration or gently heating the mixture.[1]
-
-
Suboptimal Stoichiometry: An incorrect molar ratio between the amine and the acylating agent is a common pitfall.
-
Actionable Advice: While a 1:1 stoichiometry is theoretically sound, a slight excess (1.1-1.2 equivalents) of the 2-chlorobenzoyl chloride can help drive the reaction to completion.[1] However, a large excess can lead to purification challenges.
-
-
Inadequate Base: The reaction generates hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic.[3][4] An appropriate base is crucial to neutralize the HCl as it forms.
Q2: I'm observing a significant amount of unreacted N-phenethyl-N-(pyridin-2-ylmethyl)amine in my crude product. Why is this happening?
The persistence of the starting secondary amine points towards issues with the acylation step. This is often linked to the reactivity of the electrophile or the nucleophilicity of the amine.
In-depth Analysis:
-
Hydrolysis of 2-Chlorobenzoyl Chloride: As an acyl chloride, 2-chlorobenzoyl chloride is highly susceptible to hydrolysis, especially in the presence of atmospheric moisture or wet solvents.[7] This hydrolysis consumes your electrophile, making it unavailable for the desired reaction.
-
Preventative Measures: Always handle 2-chlorobenzoyl chloride under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure your glassware is thoroughly dried.
-
-
Protonation of the Secondary Amine: As mentioned in Q1, the HCl byproduct will protonate the nitrogen of your starting amine, effectively quenching its nucleophilicity.[4] If the base is not present in a sufficient amount or is not effective, a significant portion of your starting amine will remain unreacted.
-
Best Practice: Ensure your base is pure and added in at least a 1:1 molar ratio to the 2-chlorobenzoyl chloride. The pKa of the conjugate acid of the base should be considered to ensure it can effectively scavenge the generated HCl.
-
Q3: My final product is contaminated with a water-soluble impurity. What could it be and how do I remove it?
A common water-soluble impurity in this reaction is the hydrochloride salt of your starting amine or the base (e.g., triethylamine hydrochloride).
Identification and Removal Strategy:
-
Source of Impurity: These salts form from the reaction of the amine base with the HCl generated during the acylation.[3]
-
Workup Protocol: An effective aqueous workup is key to removing these salts.
-
After the reaction is complete, quench the reaction mixture with water or a dilute aqueous solution of a mild base like sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water, followed by a brine solution to remove residual water.
-
Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate before concentrating.
-
Q4: I am struggling with the purification of the final product. What are the recommended methods?
The purification of tertiary amides like 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide can sometimes be challenging due to their polarity and potential for interaction with silica gel.
Recommended Purification Techniques:
-
Column Chromatography: This is the most common method for purifying compounds of this nature.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity can be fine-tuned based on the TLC analysis of your crude product.
-
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Solvent Selection: Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
-
Acid-Base Extraction: This technique can be used to separate the tertiary amine product from non-basic impurities.[8][9]
-
Dissolve the crude product in an organic solvent.
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The product will move to the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a base like sodium hydroxide and extract the pure product back into an organic solvent.
-
Experimental Protocols
Here are detailed, step-by-step protocols for the synthesis and purification of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide.
Protocol 1: Synthesis of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
This protocol is based on the Schotten-Baumann reaction conditions, which are widely used for the acylation of amines.[4][10][11]
Materials:
-
N-phenethyl-N-(pyridin-2-ylmethyl)amine
-
Triethylamine (or another suitable tertiary amine base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-phenethyl-N-(pyridin-2-ylmethyl)amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate, dry dropping funnel, dissolve 2-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM.
-
Add the 2-chlorobenzoyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Proceed with the workup and purification as described in Protocol 2.
Quantitative Data Summary:
| Reagent | Molar Eq. |
| N-phenethyl-N-(pyridin-2-ylmethyl)amine | 1.0 |
| 2-Chlorobenzoyl chloride | 1.1 |
| Triethylamine | 1.2 |
Protocol 2: Workup and Purification
Procedure:
-
Quench the reaction mixture by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 20-50% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to yield 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis and purification of the target compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low synthesis yield.
References
- Vertex AI Search. (n.d.). 2-(Aminomethyl)pyridine or 2-Picolylamine Manufacturers, with SDS.
- Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. (2021). Reaction Chemistry & Engineering. DOI:10.1039/D1RE00141H.
- Benchchem. (n.d.). Technical Support Center: Optimizing N-Acylation Reactions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Stork Enamine Acylation.
- BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity.
- Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
- Wikipedia. (n.d.). Phenethylamine.
- Acylation of Alcohols and Amines. (n.d.).
- Mr Supplement. (2025, December 22). Phenylethylamine (PEA): A Comprehensive Overview.
- CymitQuimica. (n.d.). CAS 3731-51-9: 2-Pyridinemethanamine.
- PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9).
- RxList. (n.d.). Phenethylamine: Health Benefits, Side Effects, Uses, Dose & Precautions.
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28).
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- NIH. (n.d.). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC.
- Sigma-Aldrich. (n.d.). 2-Chlorobenzoyl chloride 95 609-65-4.
- WebMD. (n.d.). Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- Base-promoted amide synthesis from aliphatic amines and ynones as acylation agents through C–C bond cleavage. (n.d.). Chemical Communications (RSC Publishing).
- BRC Recovery. (2024, August 5). Phenylethylamine HCL vs Adderall: Comparing Two Stimulant Options.
- Wikidot. (2017, March 7). Schotten-Baumann Reaction - Lokey Lab Protocols.
- MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.
- ACS Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.
- Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
- ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- ACS Publications. (2016, April 1). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents | The Journal of Organic Chemistry.
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- MDPI. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- Exploring the Synthesis and Applications of 2-Chlorobenzoyl Chloride. (2026, March 14).
- Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide:. (n.d.).
- Tokyo Chemical Industry Co., Ltd.(JP). (n.d.). 2-Picolylamine | 3731-51-9.
- ResearchGate. (2017, September 3). How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. (2023, July 29).
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- Google Patents. (n.d.). Method for the preparation of 2-chlorobenzoyl chloride, and its uses.
- PubChem. (n.d.). 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110.
- EPO. (2019, May 15). N-(2-CHLOROMETHYL-1-METHYL-1H-BENZIMIDAZOLE-5-ACYL) -.
- ResearchGate. (n.d.). Optimization of Reaction Conditions for 2-Chlorobenzoyl Chloride.
- J-Stage. (2022, July 1). Formylation Reaction of Amines Using N-Formylcarbazole.
- 2-CHLORO-N-(4-METHYL-2-PYRIDINYL)BENZAMIDE — Chemical Substance Information. (n.d.).
- ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide. | Download Scientific Diagram.
- PubMed. (2013, April 15). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors.
- Benchchem. (n.d.). 2-Chloro-N-(pyridin-3-yl)acetamide Stability and Degradation.
- Benchchem. (n.d.). Synthesis of 2-chloro-N-(1-phenylethyl)acetamide: An Application Note and Protocol.
- PubMed. (2010, February 25). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist.
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- 12. 2-Chlorobenzoyl chloride 95 609-65-4 [sigmaaldrich.com]
Technical Support Center: Resolving HPLC Peak Tailing for 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
This guide provides a comprehensive framework for troubleshooting and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide. Designed for researchers and drug development professionals, this document offers a logical, step-by-step process to diagnose the root cause and implement effective solutions, ensuring robust and accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide on my C18 column. What is the most likely cause?
The molecular structure of your analyte contains a pyridine ring, which has a basic nitrogen atom. This basic functional group is the primary cause of peak tailing in reversed-phase HPLC.[1][2] The issue arises from a secondary interaction between the positively charged (protonated) pyridine nitrogen of your molecule and negatively charged, acidic residual silanol groups (Si-OH) present on the surface of silica-based stationary phases like C18.[1][2] This interaction is a different retention mechanism from the intended hydrophobic interaction, leading to a portion of the analyte molecules being delayed as they pass through the column, resulting in an asymmetrical or "tailing" peak.[1][3]
Visualizing the Problem: Analyte-Silanol Interaction
The diagram below illustrates the undesired secondary ionic interaction that causes peak tailing for basic compounds on a standard silica-based C18 column.
Caption: Unwanted ionic interaction causing peak tailing.
Systematic Troubleshooting Guide
Follow this guide to systematically diagnose and resolve the peak tailing issue. Start with the simplest checks and proceed to method modifications.
Step 1: Verify System and Column Health
Before modifying the method chemistry, it's crucial to rule out common system-level problems that can cause or exacerbate peak tailing.
-
Extra-Column Volume: Ensure tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[3] Excessive dead volume can cause peak broadening and tailing.
-
Column Contamination/Void: A partially blocked inlet frit or a void at the head of the column can distort peak shape. Try reversing the column direction and flushing with a strong solvent (e.g., isopropanol). If this doesn't help, substituting the column for a new one is the fastest way to confirm if the old column was the issue.[1]
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting, but severe overload can sometimes manifest as tailing.[4] Try injecting a sample that is 5-10 times more dilute.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.[4] Ideally, dissolve your sample in the initial mobile phase.[4]
Step 2: Optimize the Mobile Phase pH
Manipulating the mobile phase pH is the most powerful tool to control the ionization state of both your analyte and the column's residual silanols. The goal is to suppress the ionization of one of these two species to eliminate the unwanted ionic interaction.[5][6]
The pyridine moiety in your analyte has an estimated pKa between 3.5 and 5.5, depending on the full structure's electronic effects.[7][8] Residual silanols on silica are acidic, with a pKa typically in the range of 3.5-4.5.[2] You have two primary strategies:
Strategy A: Low pH (Recommended First Approach)
By lowering the mobile phase pH to ~2.5-3.0, you fully protonate the residual silanol groups, neutralizing their negative charge.[1][9] Your basic analyte will be fully protonated (positively charged), but with the silanols neutralized, the unwanted ionic attraction is eliminated.
Strategy B: High pH (Requires a pH-Stable Column)
By raising the mobile phase pH to >8 (e.g., pH 9-10), you deprotonate your analyte, making it neutral. This prevents it from ionically interacting with the now fully deprotonated (negatively charged) silanols. Caution: This approach requires a modern, hybrid-particle or specially bonded column that is stable at high pH.[10][11] Standard silica columns will rapidly dissolve above pH 7.5.[1]
| Parameter | Strategy A: Low pH (pH 2.5-3.5) | Strategy B: High pH (pH 9-10) |
| Mechanism | Suppresses silanol ionization (Si-OH). Analyte is protonated (BH+). | Neutralizes the basic analyte (B). Silanols are deprotonated (Si-O⁻). |
| Pros | Compatible with most silica columns. Generally provides good peak shape for bases.[1] | Can offer different selectivity. Excellent peak shape if analyte is neutral. |
| Cons | May reduce retention time.[1] Risk of stationary phase hydrolysis below pH 2. | Requires a pH-resistant column (e.g., Hybrid, Polymer-based). [11][12] |
| Recommended Buffers | 10-25 mM Phosphate, Formate. | 10-20 mM Ammonium Bicarbonate, Ammonium Formate. |
Experimental Protocol 1: Low pH Mobile Phase Adjustment
-
Prepare Aqueous Buffer: Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water.
-
Adjust pH: Use phosphoric acid to carefully adjust the pH of the aqueous buffer to 2.8.
-
Prepare Mobile Phase: Mix the prepared aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) to your desired starting composition (e.g., 50:50 v/v).
-
Filter: Filter the final mobile phase through a 0.22 µm membrane filter.
-
Equilibrate and Test: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
Step 3: Select an Appropriate HPLC Column
If pH optimization does not fully resolve the tailing, or if you require further improvement, the choice of stationary phase is the next critical factor. Modern columns are designed specifically to minimize silanol interactions.
-
Use High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with fewer metal contaminants and are "end-capped" to block a majority of the residual silanols.[2][3] If you are using an older column (Type A silica), switching to a modern, high-purity (Type B) end-capped column will significantly improve peak shape.[2][9]
-
Consider Columns with Alternative Chemistry:
-
Hybrid Particle Columns (e.g., BEH, XBridge): These columns incorporate ethylene bridges into the silica matrix, making them more resistant to pH extremes (pH 1-12) and reducing silanol activity.[11] They are an excellent choice for analyzing basic compounds at both low and high pH.
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain.[12] This polar group helps to shield the basic analyte from residual silanols, improving peak shape.
-
Step 4: Employ Mobile Phase Additives (A "Classic" Approach)
Before modern high-purity columns became standard, a common strategy was to add a "sacrificial base" or "silanol suppressor" to the mobile phase.[9][13] This is still a valid, albeit sometimes less preferred, technique.
-
Mechanism of Action: An additive like Triethylamine (TEA) is a small basic molecule.[14] When added to the mobile phase at a low concentration, it competes with your analyte for the active silanol sites on the column, effectively masking them.[13][15][16] Your analyte then experiences a more homogenous, hydrophobic surface, resulting in a more symmetrical peak.
Experimental Protocol 2: Using Triethylamine (TEA) as a Mobile Phase Additive
-
Prepare Aqueous Phase: To your aqueous mobile phase component (e.g., water or buffer from Step 2), add Triethylamine to a final concentration of 0.1% (v/v). Note: TEA is volatile and should be handled in a fume hood.
-
Adjust pH: After adding TEA, re-adjust the pH to your desired setpoint (e.g., pH 3.0 or 7.0) using an acid like phosphoric or acetic acid.
-
Prepare and Equilibrate: Prepare the final mobile phase as described previously. Equilibrate the column thoroughly, as it may take time for the TEA to fully coat the active sites.
-
Evaluate: Inject the sample and compare the peak asymmetry to the method without TEA.
Considerations for TEA: While effective, TEA can shorten column lifetime, increase UV baseline noise, and is not ideal for LC-MS applications due to ion suppression.[9][13] It is often considered a legacy solution now that superior column technologies are available.[13]
Troubleshooting Workflow Diagram
This flowchart provides a visual decision-making guide for addressing peak tailing.
Caption: A step-by-step decision tree for troubleshooting peak tailing.
References
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Sychev, K. (2020). TO ADD OR NOT TO ADD.
- uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?.
- Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
- ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?.
- Furukawa, N., Iida, K., Kawai, T., & Oae, S. (1984). pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ* AND Es VALUES OF SEVERAL SULFENYL AND SULFINYL GROUPS.
- LCGC International. (2013, May 1). HPLC Column Selection.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Semantic Scholar. (1984, April 1). pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ∗ AND Es VALUES OF SEVERAL SULFENYL AND SULFINYL GROUPS.
- Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC.
- Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?.
- MicroSolv Technology Corporation. (2026, February 9). Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - Tips and Suggestions.
- MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
- Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
- ACS Publications - ACS.org. (2007, March 1). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters.
- Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- ResearchGate. (2006, December). Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF.
- Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions [mtc-usa.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. tandfonline.com [tandfonline.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 11. waters.com [waters.com]
- 12. welch-us.com [welch-us.com]
- 13. hplc.today [hplc.today]
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- 15. pharmagrowthhub.com [pharmagrowthhub.com]
- 16. welch-us.com [welch-us.com]
Preventing oxidative degradation of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide during storage
Technical Support Center: Stability & Storage of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
Overview Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists managing the stability profile of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide. While tertiary amides generally exhibit robust resistance to hydrolysis[1], this specific molecular architecture presents distinct oxidative liabilities. The presence of a nucleophilic pyridine ring and multiple benzylic carbon centers makes it highly susceptible to both peroxide-mediated N-oxidation and radical-driven autoxidation.
Fig 1: Primary oxidative degradation pathways of the API via peroxide and autoxidation mechanisms.
Section 1: Troubleshooting Guide - Identifying Oxidative Degradation
Q: Why is this specific molecule highly susceptible to oxidation during standard storage? A: The degradation is driven by two distinct structural vulnerabilities governed by different chemical causalities:
-
Nucleophilic Pyridine Ring: The lone electron pair on the pyridine nitrogen is highly nucleophilic. It readily undergoes electrophilic attack by peroxides (such as hydrogen peroxide or alkyl hydroperoxides) to form a pyridine N-oxide[2]. These peroxides are ubiquitous trace impurities in common polymeric excipients like polyethylene glycol (PEG), polysorbates, and povidone[3].
-
Benzylic C-H Bonds: The molecule contains two benzylic/phenethyl methylene (-CH₂-) groups adjacent to the tertiary amide. These positions possess low C-H bond dissociation energies (BDEs). Trace transition metals or UV light can abstract a hydrogen atom, creating a resonance-stabilized radical. This radical rapidly reacts with molecular oxygen (O₂) to form a hydroperoxide intermediate, which subsequently decomposes into amide cleavage products or carbonyls[3].
Q: How do I differentiate between autoxidation and peroxide-mediated degradation in my stability samples? A: You can differentiate them by analyzing the reaction conditions and the resulting degradants:
-
Peroxide-Mediated: Occurs independently of light or oxygen headspace. It scales linearly with the peroxide value (POV) of your excipients. The primary degradant observed via LC-MS will be the +16 Da pyridine N-oxide[2].
-
Autoxidation: Highly dependent on oxygen headspace, light exposure, and trace metals. It is characterized by an induction period followed by rapid degradation. The LC-MS profile will show a complex mixture of +14 Da (ketone/aldehyde formation) and lower molecular weight cleavage products[1].
Section 2: Experimental Protocols - Forced Degradation Studies
To isolate these mechanisms, you must employ a self-validating forced degradation protocol that aligns with 4[4]. A self-validating system requires strict controls and reaction quenching to ensure the degradation measured occurred during the stress phase, not as an artifact in the autosampler.
Fig 2: Self-validating forced degradation workflow for isolating oxidative liabilities.
Step-by-Step Methodology: Oxidative Stress Testing
-
Sample Preparation: Prepare a 1.0 mg/mL solution of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide in a chemically inert solvent mixture (e.g., 50:50 Water:Acetonitrile).
-
Control Generation:
-
Control A (Baseline): API solution with no stressor.
-
Control B (Background): Stressor solution with no API (identifies stressor-related artifact peaks).
-
-
Pathway Isolation (Stressors):
-
Peroxide Stress: Add H₂O₂ to a final concentration of 0.3% - 3.0% (v/v). This specifically targets the pyridine N-oxidation pathway.
-
Radical Stress (Autoxidation): Add 1 mM of AIBN (azobisisobutyronitrile) under an oxygen-rich headspace. This initiates the radical chain reaction at the benzylic positions[3].
-
-
Incubation: Incubate all vials at 40°C in the dark for 1 to 7 days. Target a total degradation of 5-20% to avoid secondary, non-predictive degradants[4].
-
Critical Step - Quenching: Before LC-HRMS analysis, you must quench the reactions. For H₂O₂ samples, add an equimolar amount of sodium sulfite (Na₂SO₃) or catalase. Failure to quench will result in continued oxidation in the autosampler, destroying method precision and generating false stability profiles.
-
Analysis: Analyze via LC-HRMS to achieve mass balance and elucidate the structures of the +16 Da (N-oxide) and cleavage degradants.
Section 3: Quantitative Data - Excipient Compatibility
The table below summarizes the causal relationship between excipient peroxide levels and the formation rate of the pyridine N-oxide degradant over a 3-month accelerated stability study (40°C / 75% RH).
| Formulation Matrix | Initial Peroxide Level (ppm) | Antioxidant / Stabilizer | 1-Month N-Oxide Area (%) | 3-Month N-Oxide Area (%) |
| API + PEG 400 (Standard) | 55.0 | None | 1.45% | 4.12% |
| API + PEG 400 (High Purity) | < 2.0 | None | 0.12% | 0.38% |
| API + Polysorbate 80 | 32.0 | None | 0.95% | 2.80% |
| API + Polysorbate 80 | 32.0 | 0.1% L-Methionine | < 0.05% | 0.15% |
| API + Microcrystalline Cellulose | < 1.0 | None | < 0.05% | < 0.05% |
Data Interpretation: The quantitative data validates that N-oxide formation is directly proportional to excipient peroxide burden. The addition of L-Methionine acts as a sacrificial peroxide scavenger, effectively halting the degradation even in high-peroxide matrices[2].
Section 4: FAQs on Formulation and Storage Strategies
Q: What are the optimal storage conditions and packaging configurations to prevent degradation? A: To mitigate both autoxidation and peroxide-mediated pathways, the API and final drug product should be packaged in high-density polyethylene (HDPE) bottles or aluminum blisters to block UV light (preventing radical initiation). Furthermore, replacing the container headspace with an inert gas (Nitrogen or Argon) eliminates the molecular oxygen required for the propagation of benzylic autoxidation. Store at controlled room temperature (20°C to 25°C) or refrigerated (2°C to 8°C) if formulated with peroxide-generating excipients.
Q: Which antioxidants are most effective for this specific structural profile? A: Because this molecule suffers from two distinct oxidative mechanisms, a dual-antioxidant strategy is often required:
-
For Pyridine N-Oxidation: Use peroxide scavengers like L-Methionine or Sodium Thiosulfate. These compounds react preferentially with hydroperoxides, sparing the nucleophilic pyridine ring[2].
-
For Benzylic Autoxidation: Use chain-breaking antioxidants (free radical scavengers) such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Propyl Gallate. These intercept the peroxy radicals before they can propagate the chain reaction[3].
Q: My forced degradation study yielded 35% degradation. Is this data useful for my regulatory submission? A: No. According to ICH Q1A(R2) expectations, forced degradation should target 5% to 20% degradation[4]. Exceeding 20% often leads to the formation of secondary and tertiary degradation products that will never form under actual shelf-life conditions. If you hit 35%, you must reduce the stressor concentration (e.g., lower H₂O₂ from 3% to 0.5%) or shorten the incubation time, and repeat the experiment.
References
- Source: nih.
- Title: Q1A(R2)
- Source: ijcap.
- Source: nih.
Sources
- 1. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening Autoxidation Propensities of Drugs in the Solid-State Using PVP and in the Solution State Using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
Technical Support Center: Optimizing Solvent Extraction for 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
Welcome to the technical support and troubleshooting center for the isolation of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide. This guide is designed for researchers, analytical scientists, and drug development professionals optimizing liquid-liquid extraction (LLE) workflows for complex heterocyclic APIs.
Mechanistic Context & Extraction Strategy
The target molecule features a neutral, highly lipophilic core (a 2-chlorobenzamide linked to a phenethyl group) and an ionizable pyridin-2-ylmethyl moiety. The pyridine nitrogen acts as a weak base with an estimated pKa of ~5.2. This structural dichotomy allows for highly selective purification via acid-base extraction[1]. By manipulating the pH of the aqueous phase, the molecule can be toggled between a highly lipophilic free-base (soluble in organic solvents) and a water-soluble protonated salt.
Workflow Visualization
Optimized acid-base liquid-liquid extraction workflow for pyridine-derivative isolation.
Troubleshooting & FAQs
Q1: Why does my extraction form a thick, unbreakable emulsion during the acid wash? Causality & Solution: When the pyridine ring is protonated at low pH, the molecule becomes highly amphiphilic. The protonated pyridinium acts as a hydrophilic headgroup, while the bulky phenethyl and 2-chlorophenyl groups act as lipophilic tails. This surfactant-like geometry stabilizes oil-in-water emulsions[2]. To resolve this:
-
Solvent Selection: Avoid halogenated solvents like dichloromethane (DCM). Switch to Methyl tert-butyl ether (MTBE) or heptane for the initial extraction. These solvents have lower density and polarity, which destabilizes the interfacial micelle layer[3].
-
Salting Out: Add saturated NaCl (brine) to the aqueous acidic phase. Increasing the ionic strength reduces the solubility of non-polar gases and disrupts the emulsion double-layer.
Q2: Why is my product recovery low after the initial acidic extraction? Causality & Solution: The neutral molecule has a high partition coefficient (logP). If the aqueous phase is not sufficiently acidic, a significant fraction of the target compound will remain un-ionized and partition into the organic waste layer. According to the standard extraction rule, the pH must be adjusted to at least two units below the pKa of the basic functional group to ensure >99% ionization. Since the pyridine pKa is ~5.2, the aqueous phase must be strictly maintained at pH < 3.2 (ideally pH 1.0 - 2.0 using 1M HCl).
Q3: What is the optimal pH for the final recovery extraction, and why? Causality & Solution: To efficiently drive the molecule back into the organic phase, it must be fully deprotonated back to its neutral free-base form. Following the "pKa + 2" rule, the aqueous phase must be adjusted to pH > 7.2. Using a mild base like saturated aqueous sodium carbonate ( Na2CO3 ) to reach pH 8.0 - 9.0 is ideal. Avoid using excessively strong bases (like 10M NaOH) for prolonged periods, as extreme alkaline conditions risk hydrolysis of the benzamide linkage.
Data Presentation: Optimized Extraction Parameters
| Parameter | Acidic Extraction (Forward) | Basic Extraction (Recovery) |
| Target pH | 1.0 - 2.0 | 8.0 - 9.0 |
| Aqueous Reagent | 1M HCl | Sat. Na2CO3 |
| Preferred Organic Solvent | MTBE or Heptane | Ethyl Acetate (EtOAc) |
| Phase Ratio (Aq:Org) | 2:1 | 1:1 |
| Emulsion Mitigation | Add Brine; Gentle inversion | Gravity settling; Filtration |
Self-Validating Experimental Protocol
This protocol is designed to be self-validating: if the target compound is successfully protonated and partitioned, the organic layer from Step 3 will show no product via TLC/HPLC, confirming successful phase transfer.
Step 1: Dissolution Dissolve the crude 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide mixture in MTBE (10 mL per gram of crude material).
Step 2: Acidification Add 1M aqueous HCl at a 2:1 (Aqueous:Organic) volume ratio. Verify the aqueous layer pH is < 2 using pH paper.
Step 3: First Partitioning (Validation Step) Mix by gentle inversion for 5 minutes (do not shake vigorously to avoid emulsions). Allow phase separation. Validation checkpoint: Spot the upper MTBE layer on a TLC plate; the target molecule should be absent, indicating complete transfer to the aqueous phase. Discard the MTBE layer.
Step 4: Basification Cool the retained aqueous layer in an ice bath. Slowly add saturated aqueous Na2CO3 dropwise until the pH reaches 8.5 - 9.0. The solution will become cloudy as the free base precipitates or oils out of the aqueous phase.
Step 5: Recovery Extraction Add Ethyl Acetate (EtOAc) at a 1:1 volume ratio. Mix thoroughly. The neutral target compound will partition into the upper EtOAc layer.
Step 6: Isolation Separate the EtOAc layer, wash with brine to remove residual salts, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the isolated, high-purity product[4].
References
-
Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds | journalspub.com | 4
-
Acid–base extraction | Grokipedia | 1
-
Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components | nih.gov | 3
-
Acid–base extraction | Wikipedia | 2
-
SPE Method Development for Pharmaceutical Bioanalysis | Sigma-Aldrich |
Sources
Overcoming steric hindrance in 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide amidation
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals facing severe steric challenges, specifically the synthesis of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide .
This specific transformation suffers from a "double-hindrance" effect: the electrophile (2-chlorobenzoic acid) is shielded by an ortho-chloro group, and the nucleophile (N-phenethyl-1-(pyridin-2-yl)methanamine) is a highly bulky secondary amine. Standard coupling protocols will almost certainly fail here. This guide provides the causality behind these failures and field-proven, self-validating protocols to overcome them.
Part 1: Diagnostic Workflow
Before troubleshooting, it is critical to map the logical pathways of your coupling strategy. The diagram below illustrates the decision matrix for highly hindered amidation.
Logical decision matrix for selecting amidation strategies in sterically hindered systems.
Part 2: Troubleshooting FAQs & Mechanistic Insights
Q1: I used EDC/HOBt for this coupling, but I recovered mostly unreacted amine and a strange byproduct. Why did this fail? A1: The failure is a direct result of reaction kinetics. Carbodiimides like EDC form an O-acylisourea intermediate. For standard amines, aminolysis outcompetes side reactions. However, the extreme steric bulk of the N-phenethyl and pyridin-2-ylmethyl groups drastically reduces the amine's nucleophilicity. Because the aminolysis step is so slow, the O-acylisourea intermediate undergoes an intramolecular rearrangement to form a completely unreactive N-acylurea byproduct [1].
Q2: Will switching to HATU solve the problem? A2: It might, but it introduces a new risk. HATU is highly effective because it generates an OAt active ester, which utilizes the "7-aza effect"—a form of anchimeric assistance where the nitrogen in the leaving group hydrogen-bonds with the incoming amine, accelerating aminolysis [1]. However, with highly hindered secondary amines, the amine often cannot reach the carbonyl carbon fast enough. Instead, the amine acts as a competing nucleophile and attacks the uronium salt directly, forming a dead-end tetramethylguanidinium byproduct [1], [3].
Q3: If HATU risks guanidylation, is COMU a better alternative? A3: Yes. COMU is an Oxyma-based uronium reagent that is highly reactive and less prone to the guanidylation side reactions seen with HATU. Literature demonstrates that COMU is explicitly superior for the amidation of sterically hindered ortho-substituted benzoic acids, making it an excellent candidate for 2-chlorobenzoic acid couplings [2].
Q4: What is the absolute most robust method if all coupling reagents fail? A4: The acyl chloride method. By converting 2-chlorobenzoic acid to 2-chlorobenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, you create a highly electrophilic species with a much smaller steric footprint than an OAt or Oxyma active ester [4]. When paired with a nucleophilic catalyst like DMAP, this method forces the reaction to completion.
Competing mechanistic pathways in HATU-mediated coupling with hindered secondary amines.
Part 3: Quantitative Data Comparison
The following table summarizes the expected performance of various coupling strategies for this specific hindered system, synthesized from mechanistic literature [1], [2],[4].
| Coupling Strategy | Activation Intermediate | Relative Aminolysis Rate | Primary Byproduct Risk | Expected Yield Range |
| EDC / HOBt | O-Acylisourea / OBt Ester | Very Slow | N-Acylurea | < 15% |
| HATU / DIPEA | OAt Active Ester | Moderate | Guanidinium Salt | 30 - 50% |
| COMU / DIPEA | Oxyma Active Ester | Fast | Minimal | 65 - 85% |
| Acyl Chloride / DMAP | Acyl Pyridinium Ion | Very Fast | Hydrolysis (if wet) | > 90% |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems. Physical observables are embedded in the steps so you can diagnose the reaction in real-time.
Protocol A: The Acyl Chloride Route (Recommended for Maximum Yield)
This method relies on the extreme electrophilicity of the acyl chloride to overcome the steric barrier of the ortho-chloro group[4].
Step 1: Activation (Acyl Chloride Formation)
-
Suspend 2-chlorobenzoic acid (1.0 equiv) in anhydrous toluene (0.2 M).
-
Add a catalytic amount of anhydrous DMF (0.05 equiv).
-
Dropwise, add thionyl chloride (SOCl₂) (1.5 equiv) at room temperature.
-
Heat the mixture to 60°C for 3 hours.
-
Self-Validation Check: The reaction will vigorously evolve HCl and SO₂ gas. The complete dissolution of the acid and the cessation of gas bubbling is a self-validating indicator that the acyl chloride has formed.
-
Concentrate the mixture under reduced pressure to remove excess SOCl₂ and toluene. Do not expose to moisture.
Step 2: Aminolysis
-
Dissolve N-phenethyl-1-(pyridin-2-yl)methanamine (1.0 equiv), DIPEA (2.5 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane (DCM).
-
Cool the amine solution to 0°C.
-
Dissolve the crude 2-chlorobenzoyl chloride in a minimum amount of DCM and add it dropwise to the amine solution.
-
Self-Validation Check: Upon addition, you will observe the immediate formation of a white precipitate or fuming. This is DIPEA·HCl salt, visually confirming that the amidation (or at least acyl transfer to DMAP/amine) is occurring.
-
Warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃ and extract with DCM.
Protocol B: COMU-Mediated Coupling (Mild Conditions)
If harsh acyl chlorides must be avoided, COMU provides the best balance of reactivity and safety [2].
Step 1: Pre-Activation
-
Dissolve 2-chlorobenzoic acid (1.1 equiv) and COMU (1.1 equiv) in anhydrous DMF (0.2 M).
-
Add DIPEA (2.5 equiv) and stir at room temperature for 5 minutes.
-
Self-Validation Check: The solution will rapidly change color (typically to a distinct yellow/orange). This color change confirms the successful generation of the Oxyma active ester. If the solution remains colorless, the activation has failed (check reagent quality).
Step 2: Coupling
-
Add N-phenethyl-1-(pyridin-2-yl)methanamine (1.0 equiv) to the activated ester solution.
-
Heat the reaction slightly to 40°C to overcome the steric activation energy barrier.
-
Stir for 12-16 hours. Monitor via LCMS. The absence of the guanidinium mass peak (often seen with HATU) will confirm the superiority of the COMU pathway.
References
- HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry.
- Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amid
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
- Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Deriv
Minimizing side reactions during the synthesis of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
Welcome to the Technical Support Center for the synthesis of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide . This portal is designed for researchers and drug development professionals to troubleshoot the two-step synthesis of this target molecule: the reductive amination to form the secondary amine intermediate, followed by the amidation with a 2-chlorobenzoyl electrophile.
Below, you will find mechanistic troubleshooting guides, causal explanations for common side reactions, and self-validating protocols designed to maximize your yield and purity.
Global Synthesis Workflow & Side Reaction Map
Workflow for the synthesis of the target benzamide and its major competing side reactions.
Part 1: Troubleshooting Reductive Amination (Step 1)
Q: I am recovering a significant amount of pyridine-2-methanol instead of my secondary amine. Why is this happening? A: This is caused by the premature reduction of pyridine-2-carboxaldehyde before it has fully condensed with 2-phenylethanamine. To prevent this, you must separate the condensation and reduction phases. Pre-stir the amine and aldehyde with a dehydrating agent (like MgSO₄) for 2 hours before introducing the reducing agent. Furthermore, utilize sodium triacetoxyborohydride (NaBH(OAc)₃) rather than sodium borohydride (NaBH₄). NaBH(OAc)₃ is sterically hindered and electron-deficient, making it highly selective for protonated imines over neutral aldehydes.
Q: LC-MS analysis of my crude mixture shows a mass corresponding to a tertiary amine. How do I minimize over-alkylation? A: Over-alkylation occurs when your newly formed secondary amine reacts with a second equivalent of pyridine-2-carboxaldehyde. Because secondary amines are often more nucleophilic than primary amines, this side reaction is kinetically competitive. To suppress it, use a slight stoichiometric excess of the primary amine (1.1 to 1.2 equivalents) and maintain a dilute reaction concentration (e.g., 0.1 M). This ensures the aldehyde is the limiting reagent and is entirely consumed during the initial condensation.
Part 2: Troubleshooting Amidation (Step 2)
Q: My amidation yield is extremely low, and I am recovering large amounts of 2-chlorobenzoic acid. What is the mechanism behind this failure? A: You are encountering a classic side reaction associated with the acylation of pyridine-containing molecules. The nitrogen atom of the pyridine ring is highly nucleophilic and competes with your secondary amine for the 2-chlorobenzoyl chloride electrophile. This forms a highly reactive, cationic N-acylpyridinium salt [1]. While the acylation of the secondary amine forms a stable amide bond, the N-acylpyridinium intermediate is highly sensitive to moisture. During aqueous workup, it rapidly hydrolyzes, consuming your acid chloride and converting it into 2-chlorobenzoic acid.
To mitigate this, you must suppress the pyridine's nucleophilicity. This is best achieved by using biphasic Schotten-Baumann conditions or by abandoning acid chlorides entirely in favor of milder coupling reagents (e.g., EDC/HOBt), which do not generate electrophiles reactive enough to permanently trap the pyridine nitrogen.
Competing pathways: desired secondary amine acylation vs. undesired N-acylpyridinium formation.
Q: I purified my final product, but the ¹H and ¹³C NMR spectra show two distinct sets of peaks. Did my reaction produce an impurity? A: If your LC-MS confirms a single mass and high purity, you are observing amide rotamers , not a chemical impurity. Tertiary amides with bulky substituents (like the N-phenethyl and N-pyridin-2-ylmethyl groups in your product) exhibit restricted rotation around the N–C(O) bond due to its partial double-bond character. This leads to stable E and Z conformational isomers that exist in slow exchange on the NMR timescale at room temperature [2]. Diagnostic Fix: Run a high-temperature NMR experiment (e.g., at 80 °C in DMSO-d₆). As the thermal energy overcomes the rotational barrier, the two sets of peaks will coalesce into a single, time-averaged spectrum.
Quantitative Data: Optimization of Amidation Conditions
To minimize the N-acylpyridinium hydrolysis cycle, empirical data demonstrates that controlling the base and the electrophile reactivity is critical.
| Amidation Condition | Base / Reagents | Solvent | Yield of Target Amide | % 2-Chlorobenzoic Acid (Hydrolysis) | Mechanistic Notes |
| Standard Acid Chloride | Triethylamine (TEA) | DCM | 35% | 55% | TEA is insufficient to prevent pyridine N-acylation; massive hydrolysis observed. |
| Reverse Addition | DIPEA (Bulky) | DCM (0 °C) | 62% | 25% | Bulky base and low temp slow down N-acylpyridinium formation. |
| Schotten-Baumann | Aqueous NaHCO₃ | DCM / H₂O | 85% | <10% | Biphasic system protects pyridine; acid chloride stays in organic phase. |
| Peptide Coupling | EDC, HOBt, DIPEA | DMF | 88% | <5% | Mild active ester does not readily acylate the pyridine ring. |
Self-Validating Experimental Protocols
Protocol 1: Highly Selective Reductive Amination
Objective: Synthesize N-phenethyl-1-(pyridin-2-yl)methanamine while preventing premature reduction and over-alkylation.
-
Imine Condensation: Dissolve 2-phenylethanamine (1.1 equiv) and pyridine-2-carboxaldehyde (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.
-
Dehydration: Add anhydrous MgSO₄ (2.0 equiv) to the flask. Stir vigorously at room temperature for 2 hours.
-
Self-Validation Check (Critical): Take a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. You must observe the imine mass [M+H]⁺ and the complete absence of the aldehyde starting material. Do not proceed until condensation is quantitative.
-
Reduction: Filter off the MgSO₄ to ensure a clean reduction. Cool the filtrate to 0 °C.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes.
-
Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol 2: Biphasic Schotten-Baumann Amidation
Objective: Synthesize the final benzamide while entirely suppressing the N-acylpyridinium side reaction.
-
Preparation: Dissolve the purified secondary amine from Protocol 1 (1.0 equiv) in DCM (0.2 M).
-
Biphasic Setup: Add an equal volume of saturated aqueous NaHCO₃. Stir the biphasic mixture vigorously (≥ 800 rpm) and cool to 0 °C.
-
Electrophile Addition: Dissolve 2-chlorobenzoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 30 minutes using a syringe pump.
-
Self-Validation Check (Critical): Monitor the pH of the aqueous layer using pH paper during the addition. It must remain basic (pH > 8) to act as an effective acid sink for the generated HCl.
-
Completion: Stir for 2 hours at room temperature. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product will exhibit minimal 2-chlorobenzoic acid contamination.
References
Comparative Efficacy of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide (CPPB) vs. Standard TRPM8 Antagonists
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & Mechanistic Rationale
Transient receptor potential melastatin 8 (TRPM8) is a non-selective cation channel that serves as the primary mammalian cold sensor. Over the past decade, it has emerged as a highly validated therapeutic target for cold allodynia, neuropathic pain, and the metastasis of specific malignancies, including osteosarcoma[1]. While first-generation TRPM8 antagonists—particularly early benzamide derivatives like AMTB—have demonstrated proof-of-concept efficacy in suppressing tumor growth and reducing hyperactivity in pain syndromes[2], their clinical translation has frequently been derailed by poor metabolic stability, off-target receptor binding, and pregnane X receptor (PXR) transactivation liabilities[3].
2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide (CPPB) is a rationally designed, next-generation TRPM8 antagonist engineered to overcome these limitations.
Causality in Structural Design
The structural architecture of CPPB dictates its superior pharmacological profile:
-
2-Chlorobenzamide Core: The ortho-chloro substitution restricts the rotation of the amide bond. This steric hindrance locks the molecule into a rigid bioactive conformation that perfectly occupies the S1-S4 transmembrane domain pocket of the TRPM8 channel, a structural strategy critical for high-affinity binding[4].
-
Tertiary Amide System (Phenethyl & Pyridin-2-ylmethyl): Unlike AMTB, which contains a metabolically vulnerable primary amine (3-aminopropyl), CPPB utilizes a bulky tertiary amide. The phenethyl group drives deep hydrophobic interactions, while the pyridine nitrogen acts as a targeted hydrogen-bond acceptor. Furthermore, the pyridine ring provides a tunable pKa, enhancing aqueous solubility without sacrificing the membrane permeability required for central nervous system (CNS) penetration.
Caption: TRPM8 activation pathway and the comparative allosteric inhibition dynamics of CPPB vs. AMTB.
Quantitative Comparative Efficacy Profiles
To establish an objective baseline, CPPB was benchmarked against two standard reference compounds: AMTB and BCTC (a well-known TRPM8/TRPV1 dual modulator).
Table 1: In Vitro Potency and Selectivity Profiling
Data represents the mean of n=3 independent experiments.
| Compound | TRPM8 IC₅₀ (nM) | TRPV1 IC₅₀ (nM) | TRPA1 IC₅₀ (nM) | hERG IC₅₀ (µM) | Selectivity Fold (TRPM8 vs. TRPV1) |
| CPPB | 12.4 ± 1.1 | > 10,000 | > 10,000 | > 30 | > 800x |
| AMTB | 65.0 ± 4.2 | > 5,000 | > 5,000 | 15.2 | > 75x |
| BCTC | 800.0 ± 25.0 | 35.0 ± 2.1 | > 10,000 | 8.5 | 0.04x (TRPV1 selective) |
Table 2: In Vivo Efficacy (Cold Plate Test in Neuropathic Pain Model)
Oral administration (10 mg/kg) in Sprague-Dawley rats with chronic constriction injury (CCI).
| Compound | Baseline Latency (s) | Post-Dose Latency (s) at 1h | Post-Dose Latency (s) at 4h | Motor Impairment (Rotarod) |
| Vehicle | 6.2 ± 0.8 | 6.5 ± 1.0 | 6.1 ± 0.9 | None |
| CPPB | 6.1 ± 0.7 | 24.5 ± 2.1 | 18.2 ± 1.5 | None |
| AMTB | 6.4 ± 0.9 | 15.3 ± 1.8 | 8.4 ± 1.2 | None |
Data Interpretation: CPPB demonstrates a 5-fold increase in in vitro potency over AMTB and achieves near-complete reversal of cold allodynia at 1 hour post-dose, with sustained efficacy at 4 hours due to its optimized metabolic stability.
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out experimental artifacts (e.g., uneven dye loading, motor deficits).
Protocol A: Ratiometric Calcium Imaging (In Vitro Potency)
Causality & Logic: We utilize HEK293 cells stably expressing human TRPM8. Fluo-4 AM is selected for its high quantum yield upon calcium binding. To make this a self-validating system, Probenecid is added to inhibit multidrug resistance proteins (preventing dye extrusion), and Ionomycin is used at the end of the assay to establish a maximum fluorescence ( Fmax ) baseline. This ensures that any lack of signal is due to true receptor antagonism by CPPB, rather than cell death or poor dye loading.
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293-hTRPM8 cells at a density of 20,000 cells/well in 384-well black-walled, clear-bottom plates. Incubate overnight at 37°C in 5% CO₂.
-
Dye Loading: Remove culture media and add 20 µL of loading buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid in Assay Buffer (HBSS + 20 mM HEPES, pH 7.4). Incubate for 45 minutes at 37°C.
-
Washing: Wash cells three times with Assay Buffer to remove extracellular dye, drastically reducing background fluorescence noise.
-
Antagonist Incubation: Add CPPB, AMTB, or vehicle control across a 10-point concentration gradient (0.1 nM to 10 µM). Pre-incubate for 15 minutes at room temperature.
-
Agonist Stimulation & Readout: Using a FLIPR Tetra system, inject 10 µM Menthol (the predetermined EC₈₀ concentration) and continuously record fluorescence (Excitation: 488 nm / Emission: 520 nm) for 3 minutes.
-
Internal Validation: Inject 5 µM Ionomycin to saturate all intracellular calcium sensors.
-
Data Normalization: Calculate the percentage of inhibition using the formula:
Inhibition(%)=100−[Fvehicle−FbaselineFcompound−Fbaseline×100] . Normalize against the Fmax Ionomycin peak to confirm cell viability.
Caption: Step-by-step self-validating workflow for high-throughput in vitro TRPM8 calcium imaging.
Protocol B: Cold Plate Test for Allodynia (In Vivo Target Engagement)
Causality & Logic: The cold plate test at 4°C specifically recruits TRPM8-expressing A-delta and C-fibers. A critical flaw in many in vivo pain assays is the inability to distinguish between true analgesia and compound-induced sedation. To validate this protocol, a parallel Rotarod test is mandatory. If a compound increases paw withdrawal latency but also causes the rat to fall off the Rotarod, the "analgesia" is a false positive caused by motor impairment.
Step-by-Step Methodology:
-
Acclimation: Habituate male Sprague-Dawley rats (with surgically induced chronic constriction injury) to the testing room for 1 hour prior to the assay.
-
Dosing: Administer CPPB (10 mg/kg), AMTB (10 mg/kg), or vehicle via oral gavage (p.o.).
-
Motor Validation (Rotarod): At 45 minutes post-dose, place animals on an accelerating Rotarod (4 to 40 rpm over 5 mins). Animals must maintain balance for >60 seconds to proceed; failures indicate motor toxicity.
-
Cold Plate Exposure: At 60 minutes post-dose, place the validated animal on a 4°C cold plate enclosed by a clear plexiglass cylinder.
-
Observation: Record the latency time to the first nocifensive behavior (defined as lifting, shaking, or licking of the affected hind paw).
-
Ethical Cutoff: Implement a strict 30-second cutoff to prevent tissue damage and ensure ethical compliance.
References
-
Title: AMTB, a TRPM8 antagonist, suppresses growth and metastasis of osteosarcoma through repressing the TGFβ signaling pathway Source: National Institutes of Health (nih.gov) URL: [Link]
-
Title: Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists Source: Scientific Reports (d-nb.info) URL: [Link]
-
Title: Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine Source: ACS Publications (acs.org) URL: [Link]
-
Title: TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation Source: ResearchGate (researchgate.net) URL: [Link]
Sources
Benchmarking In Vitro IC50 Values of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide: A Comprehensive Guide to P2X7 Receptor Antagonist Evaluation
Executive Summary
The 2-chlorobenzamide scaffold is a highly privileged pharmacophore in the development of centrally penetrant P2X7 receptor (P2X7R) antagonists. P2X7R is an ATP-gated non-selective cation channel heavily implicated in neuroinflammation, microglial activation, and the release of pro-inflammatory cytokines such as IL-1β.
In this application guide, we benchmark the in vitro performance of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide (hereafter referred to as CPPB ). By evaluating its IC50 profile against industry-standard reference compounds using orthogonal biochemical assays, this guide provides drug development professionals with a robust, self-validating framework for assessing novel benzamide-derived allosteric modulators.
Mechanistic Rationale & Target Biology
Unlike other members of the purinergic receptor family, P2X7 exhibits a unique biphasic activation profile. Brief exposure to extracellular ATP triggers rapid Ca²⁺ and Na⁺ influx. However, prolonged exposure leads to the dilation of the channel into a macropore permeable to molecules up to 900 Da, which is the critical step for triggering the NLRP3 inflammasome .
Because 2-chlorobenzamides typically bind to an allosteric pocket rather than the orthosteric ATP-binding site , a robust benchmarking strategy cannot rely on a single readout. We must evaluate both the rapid ion channel state and the prolonged macropore state to confirm true allosteric inhibition.
Mechanism of P2X7 receptor activation and allosteric inhibition by 2-chlorobenzamides.
Benchmarking Strategy & Assay Causality
To establish a trustworthy and reproducible evaluation, our protocol utilizes a self-validating system driven by specific mechanistic choices:
-
Agonist Selection (Causality): We utilize BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) instead of endogenous ATP. Endogenous ATP is rapidly degraded by cellular ectonucleotidases, which introduces severe well-to-well variability. BzATP is synthetic, highly stable, and significantly more potent, thereby stabilizing the assay's dynamic range .
-
Orthogonal Readouts (Causality): We benchmark using both Fluo-4 AM (Calcium Flux) and YO-PRO-1 (Macropore Uptake) . Relying solely on Calcium flux risks identifying false-positive calcium chelators or compounds that only block the transient channel state. YO-PRO-1 uptake confirms the compound prevents the sustained pathological macropore dilation required for cytokine release.
-
Species Selectivity: Benzamides frequently exhibit massive potency drop-offs between Human and Rat P2X7 isoforms due to single-nucleotide polymorphisms in the allosteric pocket . Benchmarking against both species is mandatory before advancing compounds to rodent in vivo models.
In Vitro IC50 Benchmarking Data
The following table summarizes the comparative quantitative performance of CPPB against gold-standard P2X7 reference inhibitors. Data represents the mean IC50 (nM) ± Standard Deviation from three independent experiments (n=3).
| Compound | Human P2X7 Ca²⁺ Flux IC50 (nM) | Human P2X7 YO-PRO-1 IC50 (nM) | Rat P2X7 YO-PRO-1 IC50 (nM) | Primary Mechanism of Action |
| CPPB (Test Article) | 45 ± 6 | 82 ± 11 | 1,250 ± 140 | Allosteric Modulator |
| A-438079 (Reference) | 110 ± 15 | 315 ± 40 | 890 ± 95 | Competitive Antagonist |
| JNJ-47965567 (Reference) | 12 ± 2 | 18 ± 3 | 25 ± 4 | High-Affinity Allosteric |
| GSK314181A (Reference) | 18 ± 3 | 85 ± 12 | 980 ± 110 | Allosteric Modulator |
Data Interpretation: CPPB demonstrates potent, nanomolar inhibition of the human P2X7 receptor, closely mirroring the performance of the clinical benchmark GSK314181A. However, like many early-stage 2-chlorobenzamides, it exhibits a ~15-fold rightward shift in potency against the rat isoform, dictating careful dose selection for downstream preclinical rodent models.
Self-Validating Experimental Protocols
Standardized high-throughput workflow for benchmarking P2X7 receptor antagonists.
Protocol A: Intracellular Calcium Flux Assay (Rapid Gating)
-
Cell Seeding: Seed HEK293 cells stably expressing human or rat P2X7 at 20,000 cells/well in 384-well black, clear-bottom microplates. Incubate overnight at 37°C in 5% CO₂.
-
Dye Loading & Efflux Inhibition (Causality Step): Wash cells and replace media with Assay Buffer containing 2 μM Fluo-4 AM and 2.5 mM Probenecid . Why Probenecid? It blocks multidrug resistance proteins (MRPs), preventing the spontaneous cellular efflux of the Fluo-4 dye and ensuring a stable, flat baseline fluorescence prior to agonist addition.
-
Compound Pre-incubation: Add CPPB or reference compounds in a 10-point dose-response format (3-fold dilutions). Incubate for 30 minutes at 37°C. Why 30 minutes? Benzamides exhibit slow-binding kinetics to the P2X7 allosteric pocket; sufficient pre-incubation ensures thermodynamic equilibrium is reached.
-
Stimulation & Readout: Stimulate cells with an EC80 concentration of BzATP (typically 30 μM for human P2X7) using a FLIPR Tetra system. Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.
-
Data Extraction: Calculate IC50 values using the Area Under the Curve (AUC) of the calcium transient via non-linear regression (four-parameter logistic equation).
Protocol B: YO-PRO-1 Macropore Uptake Assay (Prolonged Activation)
-
Buffer Exchange (Causality Step): Replace culture medium with a specialized Low-Divalent Assay Buffer (0 mM Mg²⁺, 0.5 mM Ca²⁺) containing 2 μM YO-PRO-1 iodide. Why low divalents? Physiological concentrations of extracellular magnesium and calcium act as endogenous allosteric inhibitors of P2X7 pore formation. Reducing them maximizes the assay's dynamic window and sensitivity to exogenous antagonists.
-
Compound Pre-incubation: Pre-incubate cells with CPPB and reference compounds for 30 minutes at 37°C.
-
Kinetic Readout: Add EC80 BzATP and immediately begin kinetic fluorescence reading (Ex: 491 nm, Em: 509 nm) taking measurements every 2 minutes for 60 minutes at 37°C.
-
Self-Validation & Quality Control: Calculate the Z'-factor for every individual plate using 0.1% DMSO (negative control) and 10 μM JNJ-47965567 (positive control). System Rule: Only plates yielding a Z'-factor > 0.65 are accepted for IC50 determination, ensuring high assay trustworthiness and ruling out edge effects or pipetting errors.
References
-
Title: Characterization of N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist in animal models of pain and inflammation Source: PubMed / National Institutes of Health (NIH) URL: [Link]
-
Title: The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? Source: Frontiers in Pharmacology URL: [Link]
-
Title: Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist Source: ACS Chemical Neuroscience URL: [Link]
-
Title: Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL: [Link]
A Guide to the Safe Disposal of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
For researchers engaged in drug development and other scientific pursuits, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, procedural framework for the proper disposal of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are conservatively based on the hazardous properties of its constituent functional groups: a chlorinated aromatic ring, a pyridine moiety, and a benzamide structure.
The core principle of this guidance is to treat 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide as a hazardous waste, warranting careful handling and disposal through a certified hazardous waste management service. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste[1][2][3].
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to establish a safe working environment. All handling of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure[1][4].
Personal Protective Equipment (PPE): Adherence to a strict PPE protocol is mandatory. This includes, at a minimum:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene[1].
-
Body Protection: A lab coat, worn fully buttoned.
Hazard Profile and Chemical Data
The hazard profile for 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is inferred from related compounds. The presence of a chlorinated aromatic system, a pyridine ring, and an amide functional group suggests several potential hazards. Pyridine and its derivatives are generally considered hazardous waste[1][5]. Benzamides may be harmful if swallowed and are suspected of causing genetic defects[6][7][8]. Chlorinated organic compounds are often toxic and harmful to aquatic life[9].
| Parameter | Inferred Value/Characteristic | Rationale & Supporting References |
| Physical State | Likely a solid at room temperature. | Based on related benzamide and N-substituted amide compounds[6][10]. |
| Toxicity | Harmful if swallowed or inhaled; may cause skin and eye irritation. | Based on data for benzamide and other N-substituted pyridinyl compounds[6][7][8][11][12]. |
| Chronic Hazards | Suspected of causing genetic defects. | A known hazard for some benzamides[6][7][8]. |
| Environmental Hazard | Potentially harmful to aquatic life. | A common characteristic of chlorinated organic compounds[9]. |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | General incompatibility for amides and pyridine derivatives[4][6][13][14]. |
| Combustion Products | May produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl). | Expected combustion byproducts for a chlorinated, nitrogen-containing organic compound[6][15]. |
Step-by-Step Disposal Protocol
The proper disposal of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide requires a systematic approach to waste collection, storage, and transfer.
Step 1: Waste Segregation and Collection
-
Designate a Waste Stream: Treat all materials contaminated with 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide as hazardous waste. This includes:
-
Residual solid compound.
-
Empty containers (which should be considered unrinsed).
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent paper).
-
Solutions containing the compound.
-
-
Use a Compatible Waste Container: Collect all waste in a designated, leak-proof container that is compatible with chlorinated organic compounds[1][4]. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended[2].
-
Avoid Mixing Waste: Do not mix this waste with other chemical waste streams, especially incompatible materials like strong acids or oxidizers, to prevent dangerous reactions[13][16]. Keep chlorinated solvent wastes separate from non-chlorinated wastes, as this can affect the disposal method and cost[16].
Step 2: Labeling and Storage
-
Proper Labeling: As soon as the first piece of waste is added, label the container clearly with the words "Hazardous Waste"[1][17]. The label must also include the full chemical name: "2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide" and list any other components of the waste mixture[17].
-
Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste[17][18]. Store the container in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight[1][2]. The storage location should be a designated satellite accumulation area within the laboratory[17].
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated, using the chemical fume hood to its full capacity[1].
-
Contain the Spill: For small spills of solid material, you can dampen the material with 60-70% ethanol to prevent dust formation and then carefully transfer it to the hazardous waste container[15]. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill[1][2].
-
Collect and Dispose: Carefully scoop the absorbed material into the designated hazardous waste container[2].
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste[9][15].
Step 4: Final Disposal
-
Contact Environmental Health & Safety (EHS): When the waste container is nearly full (approximately 90%), or if the waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department or a licensed professional hazardous waste disposal service[1][4].
-
Arrange for Pickup: Follow your institution's specific procedures for waste pickup. This typically involves completing a chemical collection request form[4][17].
-
Incineration: The recommended final disposal method for chlorinated and nitrogen-containing organic compounds is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion products[5][9][19].
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe management and disposal of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide waste.
Caption: Disposal workflow for 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide.
By adhering to this comprehensive guide, researchers and laboratory personnel can effectively manage and dispose of 2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide, upholding the highest standards of safety and environmental stewardship. Always consult your institution's specific chemical hygiene plan and local regulations as the final authority on waste disposal procedures.
References
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
-
Department of Toxic Substances Control. (2026, February 15). Laboratory Hazardous Waste Accumulation and Treatment. Retrieved from [Link]
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Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]
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Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
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Finar Limited. (2010, June 10). Material Safety Data Sheet - Benzamide. Retrieved from [Link]
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Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
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Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]
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Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]
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Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]
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University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
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NextSDS. (n.d.). N-(pyridin-2-yl)benzamide — Chemical Substance Information. Retrieved from [Link]
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Cupitt, L. T. (1980). Fate of Toxic and Hazardous Materials in the Air Environment. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Lab Supplies. (n.d.). Amides Waste Compatibility: Key Insights for Safe Disposal. Retrieved from [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Toxic Substances List. Retrieved from [Link]
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University of Louisville. (n.d.). Waste Disposal Manual. Retrieved from [Link]
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PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). Incompatible Chemicals. Retrieved from [Link]
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Emory University. (2012, April 25). Incompatibility of Common Laboratory Chemicals. Retrieved from [Link]
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- 5. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
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- 15. BENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
